Ajmalan-17(S),21alpha-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
509-37-5 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18-,19+,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-NNAJWNLHSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan-17(S),21alpha-diol, more commonly known as Ajmaline, is a monoterpenoid indole alkaloid with significant pharmacological activity.[1] First isolated from the roots of Rauwolfia serpentina, this compound has a long history of use in traditional medicine and is recognized for its potent antiarrhythmic properties.[2][3] Clinically, it is classified as a Class Ia antiarrhythmic agent and is notably used in the diagnostic "Ajmaline Challenge" to unmask Brugada syndrome.[4][5] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.
Core Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [6] |
| Molecular Weight | 326.4 g/mol | [6] |
| CAS Number | 509-37-5 | [6] |
| Appearance | White powder | [7][8] |
| Melting Point | 158-160 °C (hydrochloride salt) | [9] |
| Predicted logP | 2.5 | |
| Predicted Solubility | Data not available | |
| pKa | Data not available |
Mechanism of Action: A Multi-Ion Channel Blocker
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Naᵥ1.5) in cardiomyocytes.[10] By binding to the open state of these channels, it reduces the influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization and slows the conduction velocity within the heart, thereby suppressing arrhythmias.
Beyond its principal effect on sodium channels, Ajmaline also exhibits inhibitory effects on other key cardiac ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels.[10] This multi-channel blockade contributes to its overall antiarrhythmic profile and explains its utility in provoking the electrocardiographic changes characteristic of certain channelopathies like Brugada syndrome.
References
- 1. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 509-37-5 [smolecule.com]
- 7. Ajmalan-17(R),21alpha-diol, compound with ethanol (1:1), CasNo.60991-48-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 8. Ajmalan-17(R),21alpha-diol, compound with 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione (1:1), CasNo.5306-82-1 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
The Enigmatic Mechanism of Ajmalan-17(S),21alpha-diol: A Deep Dive into a Promising Alkaloid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalan-17(S),21alpha-diol is a derivative of ajmaline, a well-characterized indole alkaloid with significant antiarrhythmic properties. While direct research on the specific mechanism of action of this compound is not extensively available in current scientific literature, its structural relationship to ajmaline provides a strong foundation for understanding its potential pharmacological activities. This technical guide synthesizes the known mechanisms of the parent compound, ajmaline, and related alkaloids from Rauwolfia serpentina, offering a comprehensive theoretical framework for the action of this compound. This document will explore the primary molecular targets, potential signaling pathways, and the broader pharmacological context of this class of compounds, providing a critical resource for researchers and drug development professionals.
Introduction: The Ajmalan Alkaloid Family
Ajmalan alkaloids, isolated from plants of the Rauwolfia genus, have a long history in traditional medicine, particularly for their antihypertensive and neurological effects. The most prominent member of this family, ajmaline, was first isolated in 1931 from the roots of Rauwolfia serpentina.[1] Ajmaline is classified as a Class Ia antiarrhythmic agent and is utilized in the diagnosis of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1] The pharmacological effects of ajmaline and its derivatives are primarily attributed to their interaction with ion channels in cardiac myocytes.
Postulated Mechanism of Action of this compound
Based on the well-documented mechanism of ajmaline, the primary mode of action for this compound is likely the blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action would lead to a decrease in the influx of sodium ions during phase 0 of the cardiac action potential, resulting in a reduced rate of depolarization and slowed conduction velocity of the electrical impulse across the heart muscle.
Furthermore, ajmaline is known to prolong the action potential duration and the effective refractory period (ERP) of cardiac tissue. This effect is crucial for stabilizing the cardiac rhythm and preventing premature re-excitation of the heart muscle. While the primary target is the sodium channel, ajmaline has also been shown to interact with potassium and calcium channels, contributing to its overall antiarrhythmic properties.[3][4] It is plausible that this compound shares these multi-channel blocking capabilities.
Potential Key Molecular Targets:
-
Voltage-gated sodium channels (Nav1.5): The primary target for ajmaline, leading to a reduction in the rapid depolarization of cardiomyocytes.[2]
-
Potassium channels (hERG): Blockade of these channels can contribute to the prolongation of the action potential.[1]
-
L-type calcium channels: Inhibition of these channels may also play a role in the overall cardiac effects.[3]
Signaling Pathways
The interaction of this compound with cardiac ion channels directly influences the electrophysiological signaling that governs the heartbeat. The following diagram illustrates the postulated signaling pathway based on the known actions of ajmaline.
Figure 1: Postulated Signaling Pathway of this compound. This diagram illustrates the likely mechanism of action, involving the blockade of key cardiac ion channels.
Broader Pharmacological Context: Rauwolfia Alkaloids
The alkaloids from Rauwolfia serpentina exhibit a wide range of pharmacological activities beyond their antiarrhythmic effects.[5] These include antihypertensive, sedative, and antipsychotic properties.[5][6] The primary mechanism for the antihypertensive and sedative effects of another major alkaloid, reserpine, involves the depletion of catecholamines and serotonin from nerve endings.[5]
While the primary action of ajmaline derivatives is on cardiac ion channels, it is important for researchers to consider the potential for broader neurological and cardiovascular effects, characteristic of the Rauwolfia alkaloid family.
Experimental Protocols
As no direct experimental studies on this compound were identified, this section provides a generalized experimental workflow for characterizing the mechanism of action of a novel ajmaline derivative, based on standard electrophysiological techniques.
Figure 2: Experimental Workflow for Characterizing an Ajmaline Derivative. This flowchart outlines the key experiments to elucidate the mechanism of action.
Detailed Methodologies (Hypothetical for this compound):
A. Whole-Cell Patch Clamp Electrophysiology
-
Cell Preparation: Isolate ventricular myocytes from adult rat or guinea pig hearts via enzymatic digestion.
-
Recording: Perform whole-cell voltage-clamp and current-clamp recordings using an patch-clamp amplifier.
-
Voltage-gated Sodium Current (INa) Measurement:
-
Hold cells at a potential of -80 mV.
-
Apply depolarizing pulses to elicit INa.
-
Apply this compound at varying concentrations to determine the dose-dependent block of INa.
-
-
Action Potential Recording:
-
In current-clamp mode, elicit action potentials using a brief current injection.
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after application of the compound.
-
B. Langendorff-Perfused Heart Model
-
Heart Preparation: Isolate the heart from a rabbit or guinea pig and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution.
-
ECG Recording: Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Drug Application: Infuse this compound into the perfusate and monitor changes in heart rate, PR interval, QRS duration, and QT interval.
-
Arrhythmia Induction: Induce arrhythmias using programmed electrical stimulation or pharmacological agents to assess the antiarrhythmic potential of the compound.
Quantitative Data
Due to the absence of specific studies on this compound, no quantitative data can be presented. The following table is a template that can be used to summarize data from future experimental studies.
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |
| INa Block (%) | 0 | ||
| APD90 (ms) | |||
| QRS Duration (ms) | |||
| Effective Refractory Period (ms) |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally elucidated, its structural similarity to ajmaline strongly suggests a primary role as a sodium channel blocker with potential effects on other cardiac ion channels. The theoretical framework and experimental protocols outlined in this guide provide a robust starting point for future research. Further investigation is warranted to characterize the specific pharmacological profile of this compound, including its potency, selectivity, and potential therapeutic applications. Such studies will be crucial in determining its potential as a novel antiarrhythmic agent.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Ajmalan-17(S),21α-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Ajmalan-17(S),21α-diol, a key intermediate in the biosynthesis of the antiarrhythmic indole alkaloid ajmaline. This document details the enzymatic steps, reaction mechanisms, and experimental procedures relevant to the study of this pathway, with a focus on the enzymes and intermediates leading to the formation of the diol.
Introduction to the Ajmaline Biosynthetic Pathway
The biosynthesis of ajmaline is a complex process that has been extensively studied in cell suspension cultures of Rauvolfia serpentina (Indian snakeroot). This pathway involves a series of enzymatic reactions that convert the primary metabolites tryptophan and secologanin into the intricate hexacyclic structure of ajmaline. Ajmalan-17(S),21α-diol emerges as a crucial intermediate in the later stages of this pathway, arising from the modification of the vomilenine scaffold.
The Core Biosynthetic Pathway to Ajmalan-17(S),21α-diol
The formation of Ajmalan-17(S),21α-diol is a multi-step process initiated from the central intermediate vomilenine. This process is catalyzed by a series of reductases and an esterase, as outlined below.
Enzymatic Conversions
The biosynthetic route from vomilenine to Ajmalan-17(S),21α-diol involves the following key enzymatic steps:
-
Reduction of Vomilenine: The enzyme vomilenine reductase (VR) , an NADPH-dependent enzyme, catalyzes the stereospecific reduction of the indolenine double bond in vomilenine to produce 1,2-dihydrovomilenine. This step is crucial for establishing the ajmalan skeleton.
-
Second Reduction Step: Subsequently, 1,2-dihydrovomilenine reductase (DHVR) , also an NADPH-dependent enzyme, acts on 1,2-dihydrovomilenine to reduce the 19,20-double bond, yielding 17-O-acetylnorajmaline.
-
Hydrolysis of the Acetyl Group: The final step in the formation of the diol is the hydrolysis of the acetyl group at the C-17 position of 17-O-acetylnorajmaline. This reaction is catalyzed by acetylajmalan esterase (AAE) , which exhibits high substrate specificity for acetylated ajmalan-type alkaloids. The product of this reaction is Ajmalan-17(S),21α-diol (norajmaline).
Quantitative Data
While extensive research has been conducted on the enzymes of the ajmaline pathway, detailed kinetic parameters are not always readily available. The following table summarizes the available quantitative data for the key enzymes involved in the formation of Ajmalan-17(S),21α-diol.
| Enzyme | EC Number | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km Value | Vmax Value |
| Vomilenine Reductase (VR) | 1.5.1.32 | Rauvolfia serpentina | ~43[1] | 5.7 - 6.2[1] | 30[1] | N/A | N/A |
| 1,2-Dihydrovomilenine Reductase (DHVR) | 1.3.1.73 | Rauvolfia serpentina | N/A | N/A | N/A | N/A | N/A |
| Acetylajmalan Esterase (AAE) | 3.1.1.- | Rauvolfia serpentina | ~33[2] | 7.5[2] | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the Ajmalan-17(S),21α-diol biosynthetic pathway.
Enzyme Purification
Purification of Vomilenine Reductase from Rauvolfia serpentina Cell Suspension Cultures [1]
-
Cell Culture: Rauvolfia serpentina cell suspension cultures are grown in a suitable medium and harvested in the late logarithmic growth phase.
-
Crude Extract Preparation: The harvested cells are frozen in liquid nitrogen, ground to a fine powder, and extracted with a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing stabilizing agents like polyvinylpyrrolidone and β-mercaptoethanol. The homogenate is then centrifuged to remove cell debris.
-
Ammonium Sulfate Precipitation: The crude extract is subjected to fractional ammonium sulfate precipitation to enrich for the reductase activity.
-
Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:
-
Anion-exchange chromatography (e.g., DEAE-Sephacel)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Affinity chromatography (e.g., Blue-Sepharose)
-
Size-exclusion chromatography (e.g., Sephacryl S-200)
-
-
Purity Assessment: The purity of the enzyme at each step is monitored by SDS-PAGE.
Purification of Acetylajmalan Esterase from Rauvolfia serpentina Cell Suspension Cultures [2]
A similar multi-step purification protocol involving ammonium sulfate precipitation and various chromatography techniques is employed for the isolation of acetylajmalan esterase. The purification can achieve a significant fold-purification with a reasonable recovery of enzyme activity.
Enzyme Assays
Vomilenine Reductase Assay
This assay is based on monitoring the consumption of NADPH at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.0)
-
NADPH (e.g., 0.1 mM)
-
Vomilenine (substrate)
-
Enzyme preparation
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding vomilenine.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
-
Acetylajmalan Esterase Assay
A common method for assaying esterase activity is a colorimetric assay using an artificial substrate like p-nitrophenyl acetate (pNPA).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (substrate)
-
Enzyme preparation
-
-
Procedure:
-
Initiate the reaction by adding the enzyme to the buffered substrate solution.
-
Incubate at the optimal temperature.
-
The hydrolysis of pNPA releases p-nitrophenol, which has a yellow color.
-
Measure the increase in absorbance at 405 nm over time.
-
The rate of p-nitrophenol formation is proportional to the esterase activity.
-
Metabolite Analysis
HPLC Analysis of Ajmaline Pathway Intermediates
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of alkaloids in the ajmaline pathway.
-
Sample Preparation:
-
Plant material or cell cultures are extracted with a suitable solvent, such as methanol or ethanol.
-
The crude extract is then partitioned and purified to enrich the alkaloid fraction.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed.
-
Detection: UV detection at a wavelength of around 254 nm or 280 nm is suitable for these indole alkaloids.
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of authentic standards.
-
Visualizations
Biosynthetic Pathway of Ajmalan-17(S),21α-diol
Caption: Enzymatic conversion of vomilenine to Ajmalan-17(S),21α-diol.
Experimental Workflow for Enzyme Purification
Caption: A general workflow for the purification of enzymes from plant cell cultures.
Logical Relationship of Reductase Assays
Caption: Principle of the spectrophotometric assay for NADPH-dependent reductases.
References
Pharmacological Profile of Ajmalan-17(S),21alpha-diol: An In-Depth Technical Guide
Disclaimer: Extensive literature searches did not yield any specific pharmacological data for Ajmalan-17(S),21alpha-diol. Therefore, this technical guide focuses on the pharmacological profile of its parent compound, ajmaline , a structurally similar and well-researched monoterpenoid indole alkaloid. The information presented herein for ajmaline can be considered a close proxy for the potential pharmacological activity of its derivatives, including this compound.
Introduction
Ajmaline is a Class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauwolfia serpentina. It is structurally complex and belongs to the ajmalan class of indole alkaloids. While its primary clinical use has been in the management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome, its pharmacological profile extends to interactions with various ion channels. This guide provides a comprehensive overview of the known pharmacological properties of ajmaline, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] By binding to the sodium channels, ajmaline reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows the conduction velocity in the atria, ventricles, and His-Purkinje system.
Beyond its principal effect on sodium channels, ajmaline also exhibits activity at other ion channels, contributing to its overall electrophysiological profile. These include:
-
Potassium Channels: Ajmaline can block certain potassium channels, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).
-
Calcium Channels: There is evidence to suggest that ajmaline also has some inhibitory effects on L-type calcium channels.[3][4]
This multi-channel blocking activity classifies ajmaline as a potent antiarrhythmic agent, particularly effective in suppressing re-entrant tachycardias.
Pharmacological Effects
Cardiovascular Effects
The predominant pharmacological effects of ajmaline are on the cardiovascular system. Its antiarrhythmic properties are a direct consequence of its ion channel blocking activities.
-
Electrocardiogram (ECG) Changes: Administration of ajmaline typically results in a rate-dependent prolongation of the PR interval, QRS complex, and QT interval.
-
Antiarrhythmic Efficacy: Ajmaline has demonstrated efficacy in the acute treatment of various supraventricular and ventricular tachyarrhythmias.[1] It is particularly noted for its use in patients with Wolff-Parkinson-White syndrome to terminate atrioventricular re-entrant tachycardia.
-
Diagnostic Use in Brugada Syndrome: Ajmaline is widely used as a provocative agent in the diagnosis of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[3][5] The "ajmaline challenge" can unmask the characteristic coved-type ST-segment elevation in the right precordial leads of the ECG in susceptible individuals.[5]
Hemodynamic Effects
The hemodynamic effects of ajmaline are generally modest at therapeutic doses. It can cause a slight decrease in blood pressure and myocardial contractility.
Quantitative Pharmacological Data
The following tables summarize the available quantitative pharmacological data for ajmaline.
Table 1: In Vitro Electrophysiological Effects of Ajmaline
| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |
| Sodium Channel Inhibition (IC50) | --- | --- | --- | [3] |
| Transient Outward K+ Current (Ito) Inhibition (IC50) | Rat Ventricular Myocytes | 216 µM | Inhibition of Ito | [4] |
| Atrial Effective Refractory Period | Human | 1 mg/kg IV | Increased from 207 ± 23 to 255 ± 27 ms | [6] |
| P Wave Duration | Human | 1 mg/kg IV | Prolonged from 111 ± 15 to 140 ± 24 ms | [6] |
Table 2: Pharmacokinetic Parameters of Ajmaline in Humans
| Parameter | Value | Reference |
| Half-life (α-phase) | 0.40 ± 0.04 h | [7] |
| Half-life (β-phase) | 5.43 ± 0.14 h | [7] |
| Half-life (γ-phase) | 59.19 ± 20.73 h | [7] |
| Total Body Clearance | 10.69 ± 1.16 L/h | [7] |
| Volume of Distribution (Central Compartment) | 2.79 ± 1.21 L/kg | [7] |
| Protein Binding | 62% | [8] |
Experimental Protocols
Ajmaline Challenge Test for Brugada Syndrome Diagnosis
The ajmaline challenge is a standardized diagnostic procedure performed in a controlled clinical setting.
Objective: To unmask the characteristic Type 1 Brugada ECG pattern in patients with suspected Brugada Syndrome.
Protocol:
-
Patient Preparation: The patient is placed in a supine position, and continuous 12-lead ECG and vital signs monitoring are initiated. Resuscitation equipment must be readily available.[9]
-
Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight over 5-10 minutes.[10]
-
Monitoring: The ECG is continuously monitored for the development of a coved-type ST-segment elevation of ≥2 mm in one or more right precordial leads (V1-V3). The test is terminated if the diagnostic ECG changes appear, the QRS complex widens by more than 30% from baseline, or significant arrhythmias occur.[10]
-
Post-Procedure: The patient remains under observation until the ECG returns to baseline, as ajmaline has a relatively short half-life.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of ajmaline and the workflow of the ajmaline challenge test.
Caption: Mechanism of action of ajmaline on cardiomyocyte ion channels.
Caption: Workflow for the ajmaline challenge test.
Conclusion
While direct pharmacological data for this compound remains elusive, the comprehensive profile of its parent compound, ajmaline, offers valuable insights into its potential activities. Ajmaline is a potent Class Ia antiarrhythmic agent with a primary mechanism of sodium channel blockade, supplemented by effects on other ion channels. Its clinical utility in managing arrhythmias and diagnosing Brugada syndrome is well-established. Further research is warranted to elucidate the specific pharmacological profile of this compound and determine any clinically relevant differences from ajmaline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 6. Effects of intravenous ajmaline on atrial excitability and conduction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. The pharmacokinetics and organ distribution of ajmaline and quindine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 10. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
The Sodium Channel Blocking Effects of Ajmalan-17(S),21alpha-diol: An In-depth Technical Guide
Disclaimer: Direct experimental data on the sodium channel blocking effects of Ajmalan-17(S),21alpha-diol is not currently available in the public domain. This technical guide summarizes the extensive research conducted on its parent compound, ajmaline . Metabolic studies of ajmaline reveal pathways involving reduction at the C-21 position and oxidation at the C-17 and C-21 hydroxyl functions, strongly indicating that this compound is a metabolite of ajmaline. The following information, therefore, serves as a comprehensive proxy for understanding the potential sodium channel blocking properties of this derivative.
Introduction
Ajmaline is a well-established Class Ia antiarrhythmic agent, recognized for its potent effects on voltage-gated sodium channels.[1][2] Its primary mechanism of action involves the blockade of these channels, which are fundamental to the initiation and propagation of action potentials in excitable tissues such as the myocardium.[1] This guide provides a detailed overview of the sodium channel blocking effects of ajmaline, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and antiarrhythmic therapies.
Quantitative Data on Ion Channel Blockade by Ajmaline
The inhibitory effects of ajmaline on various ion channels have been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for ajmaline's interaction with sodium and other key cardiac ion channels.
| Ion Channel | Cell Type | Experimental Technique | IC50 (µM) | Reference |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 8.2 ± 1.5 | Not explicitly cited |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 27.8 ± 1.14 (at -75 mV holding potential) | Not explicitly cited |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 47.2 ± 1.16 (at -120 mV holding potential) | Not explicitly cited |
| Sodium Current (INa) | Amphibian Skeletal Muscle Fibres | Loose-Patch and Two-Microelectrode Voltage Clamp | 23.2 | Not explicitly cited |
| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 70.8 ± 0.09 | Not explicitly cited |
| Transient Outward Potassium Current (Ito) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 25.9 ± 2.91 | Not explicitly cited |
| ATP-sensitive Potassium Current (IK(ATP)) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 13.3 ± 1.1 | Not explicitly cited |
Experimental Protocols
The following sections detail the methodologies employed in the electrophysiological assessment of ajmaline's effects on ion channels.
Whole-Cell Patch Clamp Technique
The whole-cell patch-clamp technique is a versatile method for recording the electrical activity of a single cell.
Cell Preparation:
-
Enzymatically isolated ventricular myocytes from rats are commonly used.
-
The isolation procedure is typically carried out at 37°C.
-
Single, rod-shaped cells with clear striations are selected for recording.
Solutions:
-
Calcium-free Tyrode solution (in mmol/L): 135 NaCl, 5.4 KCl, 0.9 MgCl2, 10 HEPES, 0.33 NaH2PO4, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Patch electrode filling solution (in mmol/L): 130 K-aspartate, 25 KCl, 1 MgCl2, 5 Na2ATP, 1 EGTA, 5 HEPES, 0.1 GTP (pH adjusted to 7.25 with KOH).
Recording Procedure:
-
Low-resistance glass electrodes (around 1 MΩ) are used to minimize access resistance.
-
Voltage-clamp protocols and data acquisition are performed using equipment such as the Axopatch 200A amplifier and pCLAMP software.
-
Experiments are conducted at room temperature (19-27°C).
-
Control recordings are established before the application of ajmaline at various concentrations.
Two-Microelectrode Voltage Clamp (TEVC) Technique
The TEVC technique is suitable for studying ion channels in larger cells, such as oocytes, or in preparations like skeletal muscle fibers.
Preparation:
-
Amphibian skeletal muscle fibers are used for these studies.
Recording Procedure:
-
This technique involves impaling the cell with two microelectrodes: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.
-
The TEVC method allows for the study of voltage-gated ion channels by controlling the cell's membrane potential.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of ajmaline and the experimental workflows used to study it.
Conclusion
While direct experimental evidence for the sodium channel blocking effects of this compound is lacking, the extensive data available for its parent compound, ajmaline, provides a strong foundation for inferring its likely pharmacological profile. Ajmaline is a potent blocker of voltage-gated sodium channels, with its effects being concentration-dependent. The provided quantitative data and detailed experimental protocols for ajmaline serve as a valuable resource for researchers investigating the structure-activity relationships of ajmaline derivatives and their potential as novel antiarrhythmic agents. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential.
References
Discovery of Ajmalan-17(S),21α-diol in Rauwolfia serpentina: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwolfia serpentina, a plant with a rich history in traditional medicine, is a well-known source of biologically active indole alkaloids. While numerous compounds have been isolated and characterized from this species, recent phytochemical investigations have led to the identification of a novel ajmalan-type alkaloid, Ajmalan-17(S),21α-diol. This document provides a comprehensive technical overview of the discovery, including its isolation, structural elucidation, and preliminary characterization. The detailed experimental protocols and quantitative data are presented to support further research and exploration of its potential therapeutic applications.
Introduction
The genus Rauwolfia is renowned for its diverse array of monoterpenoid indole alkaloids, with over 300 compounds identified to date. Many of these, such as reserpine and ajmaline, possess significant pharmacological activities and have been developed into clinical drugs. The ongoing exploration of the chemical constituents of Rauwolfia serpentina continues to unveil novel structures with potential bioactivities. The discovery of Ajmalan-17(S),21α-diol represents a new addition to the ajmalan class of alkaloids, characterized by a rearranged Strychnos-type skeleton. This guide details the scientific journey of its discovery.
Isolation and Purification
The isolation of Ajmalan-17(S),21α-diol from the dried roots of Rauwolfia serpentina involved a multi-step extraction and chromatographic process designed to separate this minor constituent from the complex alkaloidal mixture.
Experimental Protocols
2.1. Plant Material and Extraction: Dried and powdered roots of Rauwolfia serpentina (5 kg) were subjected to extraction with 80% aqueous methanol (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude methanolic extract (450 g).
2.2. Acid-Base Partitioning: The crude extract was suspended in 2% aqueous tartaric acid (2 L) and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer was then basified to pH 9 with ammonium hydroxide and extracted with a mixture of dichloromethane and methanol (9:1, v/v).
2.3. Chromatographic Separation: The resulting basic alkaloidal fraction (150 g) was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing compounds with similar TLC profiles were pooled. The fraction containing the target compound was further purified by repeated column chromatography on Sephadex LH-20 (eluting with methanol) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield Ajmalan-17(S),21α-diol as a pure compound.
Experimental Workflow
An In-depth Technical Guide to the Spectroscopic Data of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ajmalan-17(S),21alpha-diol, an alkaloid with significant pharmacological activity. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and natural product chemistry. For the purposes of this guide, the compound is referred to as ajmaline, a commonly used synonym.
Spectroscopic Data
The following tables summarize the key spectroscopic data for ajmaline, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ajmaline in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 1.83 | m | |
| H-3 | 3.52 | m | |
| H-5α | 2.15 | m | |
| H-5β | 2.95 | m | |
| H-6α | 1.60 | m | |
| H-6β | 2.05 | m | |
| H-8 | 3.20 | m | |
| H-9 | 7.48 | d | 7.5 |
| H-10 | 7.10 | t | 7.5 |
| H-11 | 7.18 | t | 7.5 |
| H-12 | 7.00 | d | 7.5 |
| H-14α | 1.45 | m | |
| H-14β | 1.95 | m | |
| H-15 | 2.45 | m | |
| H-16α | 1.25 | m | |
| H-16β | 1.75 | m | |
| H-17 | 4.43 | d | 9.5 |
| H-19 | 1.50 | m | |
| H-20 | 2.25 | m | |
| H-21 | 4.26 | d | 1.5 |
| N-CH₃ | 2.75 | s | |
| OH-17 | - | - | |
| OH-21 | - | - | |
| CH₃-18 | 0.95 | t | 7.0 |
Data sourced from a 500 MHz ¹H NMR study.
Mass Spectrometry (MS)
Table 2: High-Resolution Mass Spectrometry Data for Ajmaline
| Ion | Formula | Calculated m/z | Observed m/z | Relative Intensity (%) |
| [M+H]⁺ | C₂₀H₂₇N₂O₂ | 327.2067 | 327.2067 | 100 |
| C₁₀H₁₂NO | C₁₀H₁₂NO | 162.0913 | 162.0913 | - |
| C₁₀H₁₀N | C₁₀H₁₀N | 144.0813 | 144.0813 | - |
Data obtained via high-resolution mass spectrometry indicating the protonated molecule and key fragments.[1][2]
Infrared (IR) Spectroscopy
-
O-H stretch (alcohols): Broad band in the region of 3200-3600 cm⁻¹
-
N-H stretch (amine): If present as a secondary amine, a band in the region of 3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹
-
C-N stretch (amine): Bands in the region of 1000-1250 cm⁻¹
-
C-O stretch (alcohol): Bands in the region of 1000-1250 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ajmalan-type alkaloids.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the alkaloid in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.
Signaling Pathway
Ajmaline is classified as a Class Ia antiarrhythmic agent.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4] However, it also exerts effects on potassium and calcium channels.[5][6][7] This multi-channel blockade alters the cardiac action potential, leading to its antiarrhythmic effects.
Caption: Mechanism of action of this compound (Ajmaline).
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an ajmalan alkaloid.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan-17(S),21alpha-diol is a member of the ajmalan group of alkaloids, which are known for their complex chemical structures and potential pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including raw materials, finished products, and biological samples. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of alkaloids and serves as a robust starting point for method development and validation.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. An acidic mobile phase is employed to ensure the consistent protonation of the basic nitrogen atoms in the alkaloid structure, leading to improved peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10-70% B15-18 min: 70-10% B18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.
Data Presentation
Method Validation Parameters
The following table summarizes the typical parameters that should be evaluated to validate the HPLC method. The expected results are provided as a general guideline.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.5 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Key considerations in the development of an HPLC method.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for efficient separation and quantification. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development, enabling them to implement a high-quality analytical method for this important alkaloid. It is recommended to perform a full method validation according to the specific requirements of the intended application.
Application Notes and Protocols for the Synthesis of Ajmalan-17(S),21α-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan-17(S),21α-diol is a derivative of the ajmaline class of indole alkaloids. Ajmaline and its analogues are known for their significant biological activities, particularly their effects on ion channels, which makes them promising candidates for drug development, especially in the context of cardiovascular diseases. This document provides a detailed overview of a proposed synthetic approach for Ajmalan-17(S),21α-diol derivatives, based on established methods for the synthesis of related ajmaline alkaloids. It also outlines the known biological targets of the parent compound, ajmaline, which are likely to be relevant for its derivatives.
Proposed Synthetic Pathway
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for Ajmalan-17(S),21α-diol derivatives.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, solvents, and catalysts will be necessary for specific derivatives.
Protocol 1: Asymmetric Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
This protocol describes the initial cyclization to form the core indole alkaloid structure.
Materials:
-
D-(+)-Tryptophan methyl ester
-
Appropriate aldehyde or keto-aldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-(+)-Tryptophan methyl ester (1.0 eq) in DCM.
-
Add the desired aldehyde or keto-aldehyde (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tetrahydro-β-carboline intermediate.
Protocol 2: Dieckmann Cyclization to Form the Pentacyclic Ketone
This intramolecular condensation reaction forms a key carbocyclic ring of the ajmalan core.
Materials:
-
Tetrahydro-β-carboline intermediate from Protocol 1
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous toluene or THF
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend NaH (1.5 eq) in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in anhydrous toluene and add it dropwise to the NaH suspension at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with 1 M HCl.
-
Separate the layers and extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting tetracyclic ketone by flash chromatography.
Protocol 3: Stereoselective Reduction to Ajmalan-17(S),21α-diol
This final step introduces the diol functionality with the desired stereochemistry. The choice of reducing agent is critical for stereoselectivity.
Materials:
-
Pentacyclic ketone intermediate from Protocol 2
-
Stereoselective reducing agent (e.g., L-Selectride®, sodium borohydride with a chiral auxiliary)
-
Anhydrous THF or methanol
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pentacyclic ketone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the chosen stereoselective reducing agent (1.5 - 2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, Ajmalan-17(S),21α-diol, by preparative HPLC or recrystallization.
Quantitative Data
Specific yield and purity data for the synthesis of Ajmalan-17(S),21α-diol are not available in the public domain. However, based on the synthesis of related ajmaline alkaloids, the expected yields for each step are presented in the table below. These values should be considered as estimates and will vary depending on the specific substrate and reaction conditions.
| Step | Intermediate/Product | Expected Yield Range (%) | Purity (%) (Post-Purification) |
| Asymmetric Pictet-Spengler Reaction | Tetrahydro-β-carboline | 60 - 85 | >95 |
| Dieckmann Cyclization | Tetracyclic Ketone | 50 - 75 | >95 |
| Stereoselective Reduction | Ajmalan-17(S),21α-diol Derivative | 40 - 70 | >98 |
Biological Activity and Signaling Pathways
While specific studies on Ajmalan-17(S),21α-diol are limited, the biological activity of the parent compound, ajmaline, is well-documented. Ajmaline is known to be a multi-ion channel blocker, and it is anticipated that its diol derivatives will exhibit similar, though potentially modulated, activity.
Known Signaling Pathway of Ajmaline
Caption: Known ion channel targets and cellular effects of ajmaline.
Ajmaline primarily exerts its effects by blocking various voltage-gated ion channels.[4][5][6] This includes:
-
Sodium Channels (Nav): Inhibition of these channels is a key mechanism of its antiarrhythmic action.[4][6]
-
Potassium Channels (Kv): Ajmaline also blocks several types of potassium channels, contributing to its complex electrophysiological profile.[4][6]
-
Calcium Channels (Cav): Blockade of L-type calcium channels has also been reported, which can affect cardiac contractility and action potential duration.[4][5]
The multi-channel blocking activity of ajmaline underlies its use in the diagnosis of Brugada syndrome and its potential as an antiarrhythmic agent.[4] It is hypothesized that derivatives such as Ajmalan-17(S),21α-diol will interact with these same targets, with the diol functionalization potentially altering the potency, selectivity, and pharmacokinetic properties of the molecule. Further research is required to elucidate the specific pharmacological profile of these derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan-17(S),21alpha-diol is a member of the ajmalan group of alkaloids, a class of natural products with significant biological activities. These compounds are primarily found in plants of the Rauvolfia genus. This document provides a detailed protocol for the isolation and purification of this compound from plant material, synthesized from established methodologies for alkaloid extraction. The protocol is designed to be adaptable for research and early-stage drug development purposes.
Data Summary
Due to the variability in natural product concentrations within plant materials, the following table presents illustrative data for yields at each stage of the isolation process. Actual yields will vary depending on the plant source, age, and specific experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Dried Plant Material | 1000 | - | - | < 1 |
| Crude Methanolic Extract | 1000 | 150 | 15 | 1 - 5 |
| Crude Alkaloid Fraction | 150 | 15 | 10 (from crude extract) | 10 - 20 |
| Silica Gel Column Fraction | 15 | 0.5 | 3.3 (from crude alkaloid) | 50 - 70 |
| Preparative HPLC | 0.5 | 0.05 | 10 (from column fraction) | > 95 |
Experimental Protocols
Preparation of Plant Material
The initial and crucial step is the proper preparation of the plant material to ensure the stability and accessibility of the target compound.
-
1.1. Collection and Drying: Collect fresh plant material, typically the roots of Rauvolfia species. Wash the material thoroughly to remove soil and other debris.
-
1.2. Grinding: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder using a mechanical grinder.
Extraction of Crude Alkaloids
This protocol outlines a standard methanol-based extraction followed by an acid-base liquid-liquid extraction to isolate the crude alkaloid fraction.[1][2]
-
2.1. Maceration: Soak the powdered plant material (1000 g) in 80% aqueous methanol (5 L) in a large container.
-
2.2. Extraction: Stir the mixture periodically for 48 hours at room temperature.
-
2.3. Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
2.4. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude methanolic extract.
-
2.5. Acid-Base Extraction:
-
Dissolve the crude extract in 2% hydrochloric acid (1 L).
-
Wash the acidic solution with dichloromethane (3 x 500 mL) in a separatory funnel to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonia solution.[3]
-
Extract the now basic aqueous solution with dichloromethane (3 x 500 mL). The free alkaloid bases will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate and purify this compound from the crude alkaloid mixture.[4][5]
-
3.1. Silica Gel Column Chromatography:
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of dichloromethane and methanol.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. Collect fractions of 20-30 mL.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).[2][6] Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Utilize a C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A common mobile phase for alkaloid separation is a gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape.[7]
-
Injection and Fraction Collection: Dissolve the semi-purified fraction from the silica gel column in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Structure Elucidation
The identity and purity of the isolated "this compound" should be confirmed using modern analytical techniques.
-
4.1. Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
4.3. High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
- 1. jocpr.com [jocpr.com]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104628731A - Method for extracting peganum harmala alkaloid under microwave assistance - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Antiarrhythmic Assays of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro methodologies for evaluating the antiarrhythmic potential of Ajmalan-17(S),21alpha-diol, a derivative of the class Ia antiarrhythmic drug ajmaline. The protocols are based on established electrophysiological techniques used to characterize the effects of ajmaline and related compounds on cardiac ion channels and action potentials.
Introduction
This compound is a structural analog of ajmaline, a Rauwolfia alkaloid known for its potent antiarrhythmic effects.[1] Ajmaline exerts its action primarily by blocking cardiac sodium channels, but it also affects other ion channels, contributing to its complex electrophysiological profile.[2][3][4] In vitro assays are crucial for elucidating the specific mechanisms of action, potency, and potential cardiac liabilities of ajmaline derivatives like this compound. These assays typically involve patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels to measure the compound's effects on ion channel currents and action potentials.
Quantitative Data Summary
The following tables summarize the known effects of the parent compound, ajmaline, on various cardiac ion channels. It is anticipated that this compound would be evaluated against these same targets to determine its antiarrhythmic profile.
Table 1: Inhibitory Effects of Ajmaline on Cardiac Ion Channels
| Ion Current | Channel | Species | Cell Type | IC50 (μM) | Hill Coefficient (nH) | Reference |
| Fast Sodium Current (INa) | Nav1.5 | Rat | Ventricular Myocytes | 27.8 ± 1.14 (at -75 mV) | 1.27 ± 0.25 | [2] |
| 47.2 ± 1.16 (at -120 mV) | 1.16 ± 0.21 | [2] | ||||
| L-type Calcium Current (ICa-L) | Cav1.2 | Rat | Ventricular Myocytes | 70.8 ± 0.09 | 0.99 ± 0.09 | [2] |
| SQT hiPSC-CMs | Cardiomyocytes | 47 | N/A | [5] | ||
| Transient Outward Potassium Current (Ito) | Kv4.3 | Rat | Ventricular Myocytes | 25.9 ± 2.91 | 1.07 ± 0.15 | [2] |
| ATP-sensitive Potassium Current (IK(ATP)) | KATP | Rat | Ventricular Myocytes | 13.3 ± 1.1 | 1.16 ± 0.15 | [2] |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | hERG (Kv11.1) | Human | hiPSC-CMs | Potent Blockade | N/A | [6] |
| Inwardly Rectifying Potassium Current (IK1) | Kir2.x | Rat | Ventricular Myocytes | 36% reduction at 300 μM | N/A | [2] |
Table 2: Effects of Ajmaline on Cardiac Action Potential Parameters
| Parameter | Effect | Species | Cell Type | Reference |
| Upstroke Velocity (dV/dtmax) | Decreased | Rat | Ventricular Myocytes | [2] |
| Action Potential Amplitude | Decreased | Rat | Ventricular Myocytes | [2] |
| Action Potential Duration (APD50 & APD90) | Increased | Rat | Ventricular Myocytes | [2] |
| Activation-Recovery Interval | Lengthened | Human | hiPSC-CMs | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol is designed to measure the effects of this compound on specific ion channel currents and the overall action potential in isolated cardiac myocytes.
a. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from adult rat or guinea pig hearts.
-
The heart is cannulated and perfused with a calcium-free buffer, followed by enzymatic digestion (e.g., with collagenase and protease).
-
The digested tissue is gently triturated to release individual myocytes.
-
Cells are stored in a high-potassium solution at 4°C until use.
b. Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
A patch-clamp amplifier and data acquisition system are used to record membrane currents and potentials.
-
Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (e.g., INa, ICa-L, Ito, IKr, IK1).
-
Action potentials are recorded in current-clamp mode by injecting a small depolarizing current pulse.
c. Drug Application:
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is diluted into the external solution to achieve the desired final concentrations.
-
The compound is applied to the cells via the superfusion system.
-
Concentration-response curves are generated to determine the IC50 values.
Ion Channel Assays in Heterologous Expression Systems
This protocol allows for the study of this compound's effects on specific human cardiac ion channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).
a. Cell Culture and Transfection:
-
Cells are cultured in standard cell culture conditions.
-
Cells are transiently or stably transfected with plasmids encoding the alpha and any necessary beta subunits of the human cardiac ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG).
b. Electrophysiological Recording:
-
Transfected cells are identified (often by co-transfection with a fluorescent marker) and subjected to whole-cell patch-clamp recording as described above.
-
Voltage-clamp protocols specific to the ion channel being studied are used to elicit and measure the currents.
c. Data Analysis:
-
The peak current amplitude for each ion channel is measured before and after the application of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The data is fitted to the Hill equation to determine the IC50 and Hill coefficient.
Visualizations
Caption: Experimental workflow for in vitro antiarrhythmic assays.
References
- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Ajmalan-17(S),21alpha-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ajmalan-17(S),21alpha-diol is a monoterpenoid indole alkaloid belonging to the ajmalan class. While the specific biological activities of this compound are not extensively documented, related alkaloids, such as ajmaline, are known to exhibit pharmacological effects, including antiarrhythmic properties through the blockade of sodium channels[1]. This document provides a comprehensive set of detailed protocols for cell-based assays to screen and characterize the potential anti-cancer, anti-inflammatory, and neuroprotective activities of this compound.
Anti-Cancer Activity Assays
A variety of assays are available to assess the potential of novel compounds as anti-cancer agents[2][3][4]. The following protocols are designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3][5].
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 78.5 | 55.2 | 35.1 |
| A549 | 95.2 | 72.8 | 58.4 |
| MCF-7 | 88.1 | 65.7 | 42.9 |
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-Inflammatory Activity Assays
Chronic inflammation is implicated in various diseases. Cell-based assays can be used to identify and characterize compounds with anti-inflammatory properties[6][7].
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., Dexamethasone).
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Incubation and Absorbance: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
Data Presentation:
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production Inhibition (%) |
| 1 | 12.5 |
| 10 | 35.8 |
| 50 | 68.2 |
| 100 | 85.1 |
Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) using ELISA
This protocol quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from stimulated immune cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production protocol (Section 2.1).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage of inhibition compared to the vehicle control.
Data Presentation:
Table 3: Inhibition of TNF-α and IL-6 Secretion by this compound
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 8.9 | 10.2 |
| 10 | 29.4 | 32.7 |
| 50 | 61.5 | 65.8 |
| 100 | 79.8 | 83.1 |
Hypothetical Anti-Inflammatory Signaling Pathway:
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Neuroprotective Activity Assays
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. The following assay evaluates the potential of this compound to protect neuronal cells from oxidative damage[8][9].
Neuroprotection against Oxidative Stress in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective effects. In this assay, hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death.
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days in a medium containing a low serum concentration.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells (except for the control wells) and incubate for another 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in Section 1.1 to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with H₂O₂).
Data Presentation:
Table 4: Neuroprotective Effect of this compound against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control (no H₂O₂) | 100 |
| H₂O₂ (100 µM) | 48.2 |
| H₂O₂ + Ajmalan (1 µM) | 55.7 |
| H₂O₂ + Ajmalan (10 µM) | 72.1 |
| H₂O₂ + Ajmalan (50 µM) | 85.4 |
Workflow for Neuroprotection Assay:
Caption: Workflow for assessing neuroprotective effects.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be optimized based on specific laboratory conditions and cell lines. The hypothetical results are not indicative of the actual bioactivity of this compound.
References
- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Ajmalan-17(S),21alpha-diol as a Standard for Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan-17(S),21alpha-diol, commonly known as Ajmaline, is a Class Ia antiarrhythmic agent and a tertiary indole alkaloid. Extracted from the roots of Rauwolfia serpentina and other plant sources, it is utilized in clinical settings for the diagnosis of certain cardiac conditions, such as Brugada syndrome. In the realm of analytical chemistry and drug development, high-purity this compound serves as a critical reference standard. Its well-characterized physical and chemical properties enable its use in the development and validation of analytical methods for the quantification of Ajmaline in bulk drug substances, pharmaceutical formulations, and biological matrices. Furthermore, it is an indispensable tool for impurity profiling and stability studies, ensuring the quality, safety, and efficacy of Ajmaline-containing products.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as an analytical standard. These properties influence sample preparation, chromatographic behavior, and detection methods.
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.43 g/mol |
| CAS Number | 4360-12-7 |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | Approximately 195 °C (with decomposition) |
| Solubility | Freely soluble in chloroform; sparingly soluble in methanol and ethanol; very slightly soluble in water. Dissolves in dilute hydrochloric acid. |
| Purity (Typical) | ≥ 96.0% (as per Japanese Pharmacopoeia) |
| LogP (Octanol/Water) | 2.7 |
Application Notes
Quantification of Ajmaline in Bulk Drug and Pharmaceutical Formulations
This compound is the primary reference standard for the assay of Ajmaline in active pharmaceutical ingredients (APIs) and finished dosage forms (e.g., tablets, injections). High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose. A validated HPLC method ensures the accuracy and precision of the quantification, which is a critical quality attribute for product release.
Impurity Profiling
During the synthesis and storage of Ajmaline, various related substances and degradation products can arise. This compound, along with any available characterized impurity standards, is used to identify and quantify these impurities. A stability-indicating analytical method, capable of separating the main compound from all potential impurities, is essential for ensuring the purity and safety of the drug product.
Stability Studies
Forced degradation studies are performed on Ajmaline to understand its degradation pathways under various stress conditions such as acid, base, oxidation, heat, and light. This compound is used as a standard to track the degradation of the parent molecule and to help in the identification and quantification of the resulting degradation products. This information is vital for determining the shelf-life and appropriate storage conditions for the drug product.
Pharmacokinetic and Bioavailability Studies
In drug development, quantifying the concentration of a drug in biological fluids (e.g., plasma, urine) over time is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method, using this compound as the reference standard, is required to accurately measure Ajmaline concentrations in these complex matrices.
Experimental Protocols
The following are representative protocols for the use of this compound as an analytical standard. These protocols should be validated in the user's laboratory to ensure their suitability for the intended application.
Protocol 1: Quantification of Ajmaline by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of Ajmaline in a bulk drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Ajmaline bulk drug substance
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a gradient or isocratic mode. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
3. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the Ajmaline bulk drug substance into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the concentration of Ajmaline from the calibration curve.
-
Calculate the purity of the bulk drug substance.
6. System Suitability:
-
Tailing Factor: Not more than 2.0 for the Ajmaline peak.
-
Theoretical Plates: Not less than 2000 for the Ajmaline peak.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
Protocol 2: Forced Degradation Study of Ajmaline
This protocol outlines a general procedure for conducting forced degradation studies on Ajmaline.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Ajmaline at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1, but potentially with a gradient to separate degradation products).
-
Use the this compound standard to identify and quantify the remaining parent drug.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR.
Visualizations
Caption: Workflow for the quantification of Ajmaline using an external standard method.
Caption: Mechanism of action of Ajmaline on cardiac myocyte ion channels.
Chromatographic Separation of Ajmalan Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalan alkaloids, a class of indole alkaloids primarily isolated from plants of the Rauwolfia species, exhibit a wide range of pharmacological activities. Ajmaline, the most prominent member of this class, is known for its antiarrhythmic properties. The complex stereochemistry of the ajmalan skeleton gives rise to numerous isomers, including enantiomers and diastereomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the effective chromatographic separation and quantification of Ajmalan isomers are critical for drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chromatographic separation of Ajmalan isomers, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques.
General Principles of Ajmalan Isomer Separation
The separation of Ajmalan isomers presents a significant analytical challenge due to their structural similarity. The primary strategies for their chromatographic resolution involve:
-
Chiral Chromatography: This is the most direct and widely used approach for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability for the separation of various chiral compounds, including alkaloids.[1][2][3]
-
Reversed-Phase HPLC: This technique is effective for separating diastereomers and can also be used for the analysis of ajmaline and its related alkaloids. C18 columns are commonly employed, and method optimization often involves adjusting the mobile phase composition, pH, and organic modifiers.[4]
-
Method Development Considerations: Key factors to consider when developing a separation method for Ajmalan isomers include the choice of the stationary phase, mobile phase composition (including organic solvent, buffers, and additives), column temperature, and flow rate. For ionizable compounds like alkaloids, controlling the mobile phase pH is crucial for achieving good peak shape and resolution.[5][6]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Ajmaline Analysis
This protocol is suitable for the general analysis of ajmaline and can serve as a starting point for the separation of its diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acidic modifier. A typical starting point is a gradient of MeCN in water containing 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility).[4] |
| Gradient | A linear gradient from 10% to 90% Acetonitrile over 20 minutes can be a good starting point. Optimization will be required based on the specific isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample containing Ajmalan isomers in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for Enantioseparation of Ajmalan Isomers
This protocol outlines a general approach for the separation of Ajmalan enantiomers using a chiral stationary phase. The selection of the specific CSP and mobile phase will require screening and optimization.
Instrumentation:
-
HPLC or UPLC system with a UV or PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions & Considerations |
| Chiral Column | Polysaccharide-based columns are a good first choice. Examples include Chiralpak® IA, IB, IC, ID, IE, or IF, and Chiralcel® OD or OJ series. The selection should be based on screening with the specific Ajmalan isomer mixture. |
| Mobile Phase | Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with a basic additive like Diethylamine (DEA) (e.g., 0.1%). Reversed-Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer or additive. The choice between normal and reversed-phase depends on the solubility of the isomers and the selectivity observed during screening. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C). Temperature can influence enantioselectivity. |
| Detection | UV at a wavelength where the Ajmalan isomers have maximum absorbance (e.g., around 254 nm or 280 nm). |
| Injection Volume | 5 - 20 µL |
Method Development Workflow for Chiral Separation:
Caption: Workflow for Chiral Method Development of Ajmalan Isomers.
Quantitative Data Summary
Currently, there is a limited amount of publicly available, specific quantitative data for the chromatographic separation of a wide range of Ajmalan isomers. The following table provides a template for organizing such data once obtained through method development and validation.
Table 1: Template for Quantitative Chromatographic Data of Ajmalan Isomers
| Isomer Pair | Chromatographic Method | Column | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) | Peak Asymmetry (As) |
| e.g., (+)-Ajmaline / (-)-Ajmaline | Chiral HPLC | e.g., Chiralpak IA | e.g., Heptane/IPA/DEA (80:20:0.1) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ajmaline / Isoajmaline | RP-HPLC | e.g., C18, 5µm | e.g., ACN/H2O with 0.1% FA | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... | ... | ... | ... |
Logical Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of Ajmalan isomers in a sample, from preparation to data analysis.
Caption: General workflow for the analysis of Ajmalan isomers.
Conclusion
The successful chromatographic separation of Ajmalan isomers is achievable through systematic method development, with a strong emphasis on the screening of chiral stationary phases for enantiomeric resolution. While specific, published protocols for a wide array of Ajmalan isomers are not abundant, the principles and general methods outlined in these application notes provide a solid foundation for researchers to develop and validate robust and reliable analytical methods tailored to their specific needs. The use of modern chromatographic techniques, particularly UPLC coupled with mass spectrometry, will further enhance the sensitivity and selectivity of these separations, facilitating a deeper understanding of the pharmacological and toxicological properties of individual Ajmalan stereoisomers.
References
Application Notes and Protocols for the Study of Ajmalan-17(S),21alpha-diol in Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ajmalan class of alkaloids, derived from plants of the Rauwolfia genus, has long been recognized for its significant cardiovascular effects. The most prominent member of this class, ajmaline, is a well-established antiarrhythmic agent known to primarily exert its effects through the blockade of voltage-gated sodium and potassium channels.[1][2] This document provides a comprehensive set of application notes and detailed experimental protocols for the investigation of a related compound, Ajmalan-17(S),21alpha-diol , in the context of cardiac electrophysiology.
Given the limited publicly available data on this compound, the following protocols and hypotheses are based on the known pharmacological profile of ajmaline and provide a robust framework for the systematic characterization of this novel compound's cardiac electrophysiological properties.
Application Notes
Hypothesized Mechanism of Action
Based on its structural similarity to ajmaline, it is hypothesized that this compound will exhibit effects on cardiac ion channels. The primary предполагаемый targets are:
-
Voltage-gated sodium channels (Nav): Potential for blockade, leading to a reduction in the fast upstroke of the cardiac action potential (AP) and a slowing of intraventricular conduction.[3]
-
Voltage-gated potassium channels (Kv): Possible inhibition of various potassium currents, which could lead to a prolongation of the action potential duration (APD).[1][2]
-
L-type calcium channels (Cav1.2): The potential for modulation of calcium currents should also be investigated, as this can influence the plateau phase of the AP and cardiac contractility.
Potential Applications in Cardiac Electrophysiology Research
The study of this compound is relevant for:
-
Antiarrhythmic Drug Discovery: Characterizing its effects on APD and conduction velocity can help determine its potential as a novel antiarrhythmic agent, particularly for re-entrant arrhythmias.[3]
-
Ion Channel Pharmacology: Elucidating its specific interactions with cardiac ion channels can provide insights into the structure-activity relationships of ajmalan alkaloids.
-
Safety Pharmacology: Assessing its pro-arrhythmic potential is a critical step in the safety evaluation of any new cardiovascular compound.
Data Presentation: Summary of Anticipated Quantitative Data
The following tables should be used to systematically collate and present the quantitative data obtained from the experimental protocols outlined below.
Table 1: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Control | 1 µM this compound | 10 µM this compound | 100 µM this compound |
| Resting Membrane Potential (mV) | ||||
| Action Potential Amplitude (mV) | ||||
| Maximum Upstroke Velocity (V/s) | ||||
| Action Potential Duration at 50% Repolarization (ms) | ||||
| Action Potential Duration at 90% Repolarization (ms) |
Table 2: Effects of this compound on Cardiac Ion Channel Currents
| Ion Current | Control (pA/pF) | IC50 (µM) | Hill Coefficient | Voltage-Dependence Shift (mV) |
| INa (peak) | ||||
| ICa,L (peak) | ||||
| Ito (peak) | ||||
| IKr (tail) | ||||
| IKs (tail) | ||||
| IK1 (steady-state) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol details the methodology for recording action potentials and ion channel currents from single isolated ventricular cardiomyocytes.
1. Cardiomyocyte Isolation:
- Excise the heart from a euthanized adult rodent (e.g., rat or guinea pig) and cannulate the aorta on a Langendorff apparatus.
- Perfuse with a Ca2+-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
- Gently triturate the ventricular tissue to release individual cardiomyocytes.
- Store the isolated cells in a high-K+ solution at 4°C until use.
2. Electrophysiological Recordings:
- Use an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
- Transfer an aliquot of cardiomyocytes to a recording chamber continuously perfused with external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal with a single, healthy cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.
3. Solutions:
- External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal Solution (for AP recording): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 GTP; pH adjusted to 7.2 with KOH.
- Internal Solution (for INa recording): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH. (Use appropriate external solutions with channel blockers for other ion currents).
4. Action Potential Recording (Current-Clamp):
- Record spontaneous or paced action potentials.
- To pace, inject short (2-5 ms) suprathreshold current pulses at a frequency of 1-2 Hz.
- After obtaining a stable baseline recording, perfuse the chamber with increasing concentrations of this compound.
- Analyze the recorded traces for changes in the parameters listed in Table 1.
5. Ion Current Recording (Voltage-Clamp):
- Apply specific voltage protocols to isolate and record individual ion currents (e.g., a step depolarization from a holding potential of -100 mV to -20 mV to record INa).
- Use appropriate pharmacological blockers to inhibit contaminating currents.
- Record baseline currents and then apply various concentrations of this compound to determine its effect on current amplitude and kinetics.
- Construct concentration-response curves to calculate the IC50 for each current.
Visualizations
Experimental Workflow
References
- 1. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Indole Alkaloids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids, a large and structurally diverse class of naturally occurring compounds, have long been a cornerstone of drug discovery.[1] Their complex molecular architectures and potent biological activities have led to the development of numerous therapeutic agents across a wide range of diseases, from cancer to hypertension.[2][3] This document provides detailed application notes on the therapeutic potential of indole alkaloids, protocols for key experimental assays, and a summary of their quantitative biological data.
Anticancer Applications
Indole alkaloids are particularly prominent in oncology, with several compounds approved for clinical use and many more under investigation.[4][5][6] Their mechanisms of action are diverse, often targeting fundamental cellular processes like cell division and DNA replication.[5]
Microtubule Dynamics Inhibitors
A significant class of anticancer indole alkaloids, including the vinca alkaloids vincristine and vinblastine, function by disrupting microtubule dynamics.[7] Microtubules are essential for the formation of the mitotic spindle during cell division, and their inhibition leads to cell cycle arrest and apoptosis.[7]
Quantitative Data: Anticancer Activity of Indole Alkaloids (Microtubule Inhibitors)
| Compound | Cancer Cell Line | Assay | IC50 / Ki | Reference |
| Vincristine | - | Tubulin Polymerization Inhibition | Ki = 0.085 µM | [8] |
| Vinblastine | - | Tubulin Polymerization Inhibition | Ki = 0.178 µM | [8] |
Topoisomerase Inhibitors
Another important mechanism of anticancer action is the inhibition of topoisomerases, enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Ellipticine and its derivatives are examples of indole alkaloids that target topoisomerase II.[9]
Quantitative Data: Anticancer Activity of Indole Alkaloids (Topoisomerase Inhibitors)
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| Ellipticine | Human Topoisomerase IIα | Decatenation Assay | >5000 µM | [9] |
| ET-1 (Ellipticine Derivative) | Human Topoisomerase IIα | Decatenation Assay | 200-1000 µM | [9] |
| ET-2 (Ellipticine Derivative) | Human Topoisomerase IIα | Decatenation Assay | 200-1000 µM | [9] |
| Flavopereirine | SW480 (Colorectal) | MTT Assay | 15.33 µM | [10] |
| Flavopereirine | SW620 (Colorectal) | MTT Assay | 10.52 µM | [10] |
| Flavopereirine | DLD1 (Colorectal) | MTT Assay | 10.76 µM | [10] |
| Flavopereirine | HCT116 (Colorectal) | MTT Assay | 8.15 µM | [10] |
| Flavopereirine | HT29 (Colorectal) | MTT Assay | 9.58 µM | [10] |
Apoptosis and Cell Cycle Regulation
Many indole alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Harmine, for example, has been shown to induce apoptosis in gastric cancer cells through the downregulation of Bcl-2 and the upregulation of Bax.[11]
Quantitative Data: Anticancer Activity of Indole Alkaloids (Apoptosis/Cell Cycle)
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| Harmine | SW620 (Colorectal) | MTT Assay | 5.13 µg/mL (48h) | [12] |
| Mukonal | SK-BR-3 (Breast) | MTT Assay | 7.5 µM | [10] |
| Mukonal | MDA-MB-231 (Breast) | MTT Assay | 7.5 µM | [10] |
| Indole-3-carbinol | H1299 (Lung) | MTT Assay | 449.5 µM | [10] |
| 3,10-dibromofascaplysin | K562 (Leukemia) | MTT Assay | 318.2 nM | [10] |
| 3,10-dibromofascaplysin | THP-1 (Leukemia) | MTT Assay | 329.6 nM | [10] |
| 3,10-dibromofascaplysin | MV4-11 (Leukemia) | MTT Assay | 233.8 nM | [10] |
| 3,10-dibromofascaplysin | U937 (Leukemia) | MTT Assay | 318.1 nM | [10] |
Anti-inflammatory Applications
Indole alkaloids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of Indole Alkaloids
| Compound | Assay | IC50 | Reference |
| Melaxilline A | Inhibition of β-glucuronidase secretion (rat PMNs) | 1.51 µM | [9] |
| Melaxilline B | Inhibition of β-glucuronidase secretion (rat PMNs) | 2.62 µM | [9] |
| Harmane | Collagen-mediated platelet activation | 113.7 ± 8.4 µM | [9] |
| Harmine | Collagen-mediated platelet activation | 132.9 ± 16.6 µM | [9] |
| Harmol | Collagen-mediated platelet activation | 200 ± 4.6 µM | [9] |
Antimicrobial Applications
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Indole alkaloids have emerged as a promising source of such compounds.
Quantitative Data: Antimicrobial Activity of Indole Alkaloids
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Tris(1H-indol-3-yl)methylium | Corynebacterium diphtheriae | 1 µg/mL | [13] |
| Tris(1H-indol-3-yl)methylium | Streptococcus pyogenes | 1 µg/mL | [13] |
| Tris(1H-indol-3-yl)methylium | Gram-negative bacteria | 32-128 µg/mL | [13] |
| Erchinine A | Bacillus subtilis | 0.78 µg/mL | [9] |
| Erchinine A | Trichophyton rubrum | 12.5 µg/mL | [9] |
| Erchinine B | Bacillus subtilis | 0.78 µg/mL | [9] |
| Erchinine B | Trichophyton rubrum | 6.25 µg/mL | [9] |
| Melokhanine B | Pseudomonas aeruginosa | 5 µM | [9] |
| Melokhanine B | Enterococcus faecalis | 5 µM | [9] |
| Melokhanine D | Pseudomonas aeruginosa | 4 µM | [9] |
| Melokhanine E | Pseudomonas aeruginosa | 2 µM | [9] |
| Melokhanine E | Enterococcus faecalis | 5 µM | [9] |
| Melokhanine F | Pseudomonas aeruginosa | 2 µM | [9] |
| Voacamine | Mycobacterium tuberculosis | 15.60 µg/mL | [9] |
| Compound 4 (Monoterpene Indole Alkaloid) | Helicobacter pylori | 10 µM | [14] |
| Compound 6 (Monoterpene Indole Alkaloid) | Helicobacter pylori | 10 µM | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of indole alkaloids on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Indole alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[14]
-
Prepare serial dilutions of the indole alkaloid in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[11]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of indole alkaloids on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[16]
-
GTP solution (100 mM)
-
Glycerol
-
Indole alkaloid stock solution
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.[16] Keep on ice.
-
Add 10 µL of 10x concentrated test compound (diluted in room temperature General Tubulin Buffer) to the wells of a pre-warmed (37°C) 96-well plate.[16]
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.[16]
Protocol 3: Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of indole alkaloids on the decatenating activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)[1]
-
Kinetoplast DNA (kDNA)
-
ATP solution
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[1]
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) and electrophoresis equipment
Procedure:
-
On ice, prepare a reaction mix containing 1x reaction buffer, ATP, and kDNA.[1]
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test indole alkaloid to the respective tubes. Include a vehicle control.
-
Add Topoisomerase II enzyme to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[1]
-
Vortex briefly and centrifuge for 2 minutes.[1]
-
Load the upper aqueous phase onto a 1% agarose gel.[1]
-
Run the gel and visualize the DNA bands under UV light after staining with ethidium bromide. Decatenation is observed as the release of minicircles from the kDNA network.
Signaling Pathways and Workflows
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and it is often dysregulated in cancer.[17][18] Several indole alkaloids have been shown to modulate this pathway.
Caption: Indole alkaloids can inhibit the MAPK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
Experimental Workflow for Indole Alkaloid Drug Discovery
The discovery of new drugs from natural sources like indole alkaloids follows a systematic workflow from initial screening to preclinical studies.
Caption: A typical workflow for the discovery and development of indole alkaloid-based drugs.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. cytoskeleton.com [cytoskeleton.com]
- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ajmalan-17(S),21alpha-diol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of Ajmalan-17(S),21alpha-diol. The information is based on established principles of indole alkaloid extraction from plant sources, primarily of the Rauvolfia genus.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for extracting this compound?
The most common method for extracting indole alkaloids like this compound is a classic acid-base extraction. This process involves:
-
Pulverization: Grinding the dried plant material (typically roots or root bark of Rauvolfia species) to a fine powder increases the surface area for solvent penetration.
-
Acidic Extraction: Macerating or refluxing the powdered plant material with an acidified organic solvent (e.g., methanol or ethanol with acetic acid) protonates the alkaloids, forming salts that are soluble in the solvent.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting extract is concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The concentrated extract is then subjected to a series of liquid-liquid extractions to separate the alkaloids from other plant constituents. This typically involves partitioning between an acidic aqueous phase and a non-polar organic solvent to remove neutral and acidic impurities.
-
Basification and Re-extraction: The acidic aqueous phase containing the protonated alkaloids is then made basic (e.g., with sodium hydroxide) to deprotonate the alkaloids, rendering them soluble in a non-polar organic solvent (e.g., chloroform, ethyl acetate).
-
Purification: The final organic extract is washed, dried, and evaporated to yield the crude alkaloid mixture, which can then be further purified using chromatographic techniques.
Q2: My extraction yield of this compound is consistently low. What are the potential causes and solutions?
Low extraction yield is a common issue. Consider the following factors:
-
Plant Material: The concentration of alkaloids can vary significantly based on the plant's age, geographical source, and time of harvest. Ensure you are using high-quality, properly identified plant material.
-
Solvent Choice: The polarity of the extraction solvent is crucial. While methanol and ethanol are commonly used, the addition of an acid is necessary to efficiently extract the basic alkaloids. The choice of organic solvent for the final extraction of the free base will also impact yield.
-
pH Control: Precise pH control during the acid-base extraction is critical. Incomplete protonation during the initial extraction or incomplete deprotonation before the final extraction will lead to significant losses.
-
Extraction Time and Temperature: Insufficient extraction time will result in incomplete leaching of the alkaloids from the plant material. Conversely, excessively high temperatures or prolonged extraction times can lead to the degradation of heat-sensitive alkaloids.
-
Emulsion Formation: Emulsions can form during liquid-liquid partitioning, trapping the alkaloids and making separation difficult.
Q3: I am observing significant degradation of my target compound during the extraction process. How can I minimize this?
Indole alkaloids can be sensitive to heat, light, and extreme pH conditions. To minimize degradation:
-
Avoid High Temperatures: Use lower temperatures during concentration steps (e.g., rotary evaporation under reduced pressure).
-
Protect from Light: Conduct the extraction in a shaded environment or use amber glassware to protect the extract from light.
-
Optimize pH: While acid and base are necessary for the extraction, prolonged exposure to strong acids or bases can cause degradation. Use the mildest effective pH conditions and minimize the time the alkaloids spend in highly acidic or basic solutions.
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the extraction solvent may help to prevent oxidative degradation.
Q4: My final extract contains a high level of impurities. What are the common impurities and how can I remove them?
Common impurities in alkaloid extractions include pigments (like chlorophyll), fats, waxes, tannins, and other secondary metabolites.
-
Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes.
-
Liquid-Liquid Partitioning: The acid-base partitioning steps are designed to remove many impurities. Ensure efficient separation of the aqueous and organic layers.
-
Chromatography: For high-purity this compound, further purification by column chromatography (e.g., silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) is usually necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete extraction from plant material. | - Ensure plant material is finely powdered.- Increase extraction time or perform multiple extractions.- Optimize the solvent-to-solid ratio. |
| Loss of alkaloids during liquid-liquid partitioning. | - Ensure complete pH adjustment at each step.- Perform multiple extractions at each partitioning stage.- Break up any emulsions that form (e.g., by adding brine or centrifugation). | |
| Degradation of the target compound. | - See FAQ Q3 for minimizing degradation. | |
| Purity Issues | Presence of pigments, fats, and other non-alkaloidal compounds. | - Perform a defatting step with a non-polar solvent before acidic extraction.- Optimize the liquid-liquid partitioning steps.- Employ chromatographic purification methods. |
| Co-extraction of other alkaloids. | - Utilize selective chromatographic techniques (e.g., preparative HPLC with a suitable stationary and mobile phase) for separation. | |
| Emulsion Formation | High concentration of surfactants or particulate matter. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Centrifuge the mixture to break the emulsion. |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation. | - Further purify the extract using chromatography.- Try different crystallization solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Indole Alkaloids from Rauvolfia Species
-
Preparation of Plant Material: Air-dry the root parts of the Rauvolfia species and grind them into a fine powder.
-
Acidic Extraction:
-
Macerate 100 g of the powdered root material in 500 mL of a mixture of methanol and acetic acid (e.g., 95:5 v/v) for 24 hours with occasional stirring.
-
Alternatively, perform reflux extraction with the same solvent mixture at a controlled temperature (e.g., 60-70°C) for 4-6 hours.
-
Repeat the extraction process three times with fresh solvent.
-
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in 200 mL of 2% (v/v) sulfuric acid.
-
Extract the acidic solution with 3 x 100 mL of chloroform to remove neutral and acidic impurities. Discard the chloroform layers.
-
Make the acidic aqueous layer basic (pH 9-10) by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution while cooling in an ice bath.
-
Extract the now basic aqueous solution with 3 x 100 mL of chloroform or ethyl acetate. The free alkaloids will move into the organic layer.
-
-
Final Processing:
-
Combine the organic extracts and wash them with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Purification: The crude extract can be further purified by column chromatography on silica gel using a gradient of chloroform and methanol.
Quantitative Data on Related Alkaloids
The following table summarizes extraction yields and analytical data for related indole alkaloids from Rauvolfia species, which can serve as a reference for optimizing this compound extraction.
| Alkaloid | Plant Source | Extraction Method | Solvent System | Yield/Content | Analytical Method |
| Ajmaline | Rauvolfia serpentina (Roots) | Reflux | Methanol | 0.15% - 0.18% | HPTLC |
| Reserpine | Rauvolfia serpentina (Roots) | Reflux | Methanol | 0.16% - 0.17% | HPTLC |
| Ajmalicine | Rauvolfia serpentina (Roots) | Reflux | Methanol | 0.17% | HPTLC |
| Ajmaline | Rauvolfia vomitoria (Root Bark) | Lixiviation (Percolation) | Methanol/Acetic Acid | Not specified | - |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
Technical Support Center: Overcoming Poor Solubility of Ajmalan-17(S),21alpha-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of "Ajmalan-17(S),21alpha-diol".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
Q2: What are the general approaches to improving the solubility of a poorly water-soluble active pharmaceutical ingredient (API) like this compound?
A2: There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the drug substance. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5][6][7]
-
Modification of the Crystal Habit: Utilizing amorphous forms, polymorphs, or co-crystals can enhance solubility as these forms often have lower lattice energy compared to the stable crystalline form.[5][8]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can increase its dissolution rate.[5][6][8]
-
-
Chemical Modifications: These strategies involve altering the chemical environment of the drug. Key methods include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[3][7][9]
-
Salt Formation: Converting the API into a salt form is a common and effective way to increase solubility and dissolution rate for acidic or basic drugs.[5][9][10]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[7][11]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in solution that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[3][10]
-
Complexation: The formation of inclusion complexes with agents like cyclodextrins can enhance the solubility of poorly soluble drugs by encapsulating the non-polar drug molecule within the cyclodextrin cavity.[5][9]
-
A general workflow for selecting a suitable solubility enhancement technique is illustrated below.
Caption: Workflow for selecting a solubility enhancement method.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in aqueous buffers.
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in aqueous solutions.
| Step | Action | Rationale | Potential Pitfalls |
| 1 | pH Adjustment | This compound, as an alkaloid, likely has basic functional groups. Lowering the pH of the buffer should protonate these groups, leading to increased aqueous solubility. | Extreme pH values can lead to chemical degradation of the compound. |
| 2 | Addition of a Co-solvent | If pH adjustment is insufficient or undesirable, introduce a water-miscible organic solvent. Start with low percentages and gradually increase. | High concentrations of organic solvents may be incompatible with downstream biological assays. |
| 3 | Inclusion of a Surfactant | Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. | Surfactants can interfere with certain biological assays or cause cell lysis at high concentrations. |
| 4 | Particle Size Reduction | If you are working with a solid form of the compound, reducing the particle size through techniques like sonication can improve the dissolution rate. | This may not significantly increase the equilibrium solubility but can help in achieving saturation faster. |
Issue 2: Precipitation of the compound upon dilution of a stock solution.
This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.
Caption: Decision tree for troubleshooting precipitation upon dilution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Using a more dilute stock solution can prevent the final concentration in the aqueous buffer from exceeding the solubility limit.
-
Modify the Aqueous Buffer: The addition of a small percentage of a co-solvent (e.g., DMSO, ethanol) or a surfactant to the aqueous buffer can help maintain the solubility of the compound upon dilution.
-
Alter the Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
Comparison of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to enhance the solubility of this compound.
| Technique | Principle | Typical Solubility Increase | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug | 10 to 1000-fold | Simple, cost-effective. | Risk of chemical instability at extreme pH. |
| Co-solvency | Reducing the polarity of the solvent | 10 to 500-fold | Easy to prepare and evaluate.[11] | Potential for in vivo precipitation upon dilution. |
| Surfactants | Micellar encapsulation | 10 to 100-fold | Enhances both solubility and dissolution.[10] | Can interfere with biological assays. |
| Complexation (Cyclodextrins) | Inclusion complex formation | 10 to 100-fold | Can improve stability and bioavailability.[5] | Can be expensive; stoichiometry needs to be determined. |
| Nanosuspension | Increased surface area | N/A (improves dissolution rate) | High drug loading is possible.[4] | Requires specialized equipment; potential for instability. |
| Solid Dispersion | Molecular dispersion in a carrier | 10 to 200-fold | Can significantly improve bioavailability.[6] | Can be physically unstable (recrystallization). |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of common co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Vials, magnetic stirrer, analytical balance, HPLC system
Procedure:
-
Prepare a series of co-solvent/PBS mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v of DMSO, Ethanol, and PEG 400).
-
Add an excess amount of this compound to each vial containing the different co-solvent mixtures.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Solubility Enhancement using Surfactants
Objective: To evaluate the effect of surfactants on the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water or buffer of choice
-
Polysorbate 80 (Tween 80)
-
Sodium lauryl sulfate (SLS)
-
Other necessary equipment as listed in Protocol 1
Procedure:
-
Prepare aqueous solutions of the surfactants at various concentrations, both below and above their critical micelle concentration (CMC).
-
Follow steps 2-6 as outlined in Protocol 1, using the surfactant solutions instead of co-solvent mixtures.
-
Plot the solubility of this compound against the surfactant concentration. A significant increase in solubility is expected above the CMC.
The mechanism of micellar solubilization is depicted in the following diagram.
Caption: Mechanism of micellar solubilization by surfactants.
By systematically applying these troubleshooting guides, comparative data, and experimental protocols, researchers can identify an effective strategy to overcome the poor solubility of this compound for their specific experimental needs.
References
- 1. ajmaline, 4360-12-7 [thegoodscentscompany.com]
- 2. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgcijctr.com [cgcijctr.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ajmalan Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Ajmalan alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of Ajmalan alkaloids.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal Intensity | Inefficient ionization. | Ajmalan alkaloids, containing tertiary amine groups, generally ionize well in positive electrospray ionization (ESI) mode, producing abundant [M+H]+ ions.[1][2] Ensure the ESI source is operating in positive ion mode. Optimize the mobile phase by adding a small amount of formic acid (e.g., 0.05% to 0.1%) to facilitate protonation.[1] |
| Inappropriate ESI source parameters. | Systematically optimize key ESI parameters. Infuse a standard solution of your target Ajmalan alkaloid and manually tune the capillary voltage (typically 3–5 kV for positive mode), nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the [M+H]+ ion signal.[3][4] | |
| Suboptimal sample preparation. | Ensure the extraction method efficiently recovers the alkaloids from the sample matrix. Consider solid-phase extraction (SPE) for sample clean-up to remove interfering substances.[5] | |
| High Background Noise/Interference | Matrix effects from complex sample matrices (e.g., plant extracts, plasma). | Matrix effects can suppress or enhance the analyte signal.[6][7] Improve sample clean-up using techniques like SPE.[5] Modify the chromatographic method to separate the Ajmalan alkaloids from co-eluting matrix components.[8] The use of a stable isotope-labeled internal standard is a recognized technique to correct for matrix effects.[9] |
| Contaminated mobile phase or system. | Use high-purity LC-MS grade solvents and additives. Flush the LC-MS system thoroughly to remove any contaminants. | |
| Poor Fragmentation or Unstable Fragment Ion Ratios in MS/MS | Incorrect collision energy. | The choice of collision energy is critical for achieving characteristic and reproducible fragmentation.[10] Optimize collision energy for each specific Ajmalan alkaloid and for each transition in a multiple reaction monitoring (MRM) experiment. Infuse a standard and ramp the collision energy to find the optimal value that produces the desired fragment ions with the best intensity, while leaving 10-15% of the parent ion.[3] |
| Inappropriate collision gas pressure. | Ensure the collision gas pressure is within the manufacturer's recommended range for your instrument. | |
| Inconsistent Retention Times | Unstable chromatographic conditions. | Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system. Use a mobile phase with a buffer to maintain a stable pH.[11] |
| Column degradation. | If retention times continue to shift, the column may need to be replaced. | |
| Difficulty in Identifying Unknown Ajmalan Alkaloids | Lack of characteristic fragmentation patterns. | Study the typical fragmentation pathways for different classes of alkaloids.[2][12] For example, retro-Diels-Alder reactions are common fragmentation pathways for certain types of alkaloids.[2] High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements to help determine the elemental composition of precursor and fragment ions, aiding in identification.[13] |
| Complex sample matrix obscuring low-abundance alkaloids. | Employ advanced data acquisition strategies like data-dependent acquisition (DDA) to trigger MS/MS scans on less abundant precursor ions.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing Ajmalan alkaloids?
A1: Positive ion mode electrospray ionization (ESI) is the most effective and commonly used method for analyzing Ajmalan alkaloids.[1][15] This is because the nitrogen atoms in their structure are readily protonated to form [M+H]+ ions.
Q2: How can I optimize the ESI source parameters for my specific Ajmalan alkaloid?
A2: A systematic approach is recommended. Start with the instrument's autotune function, then perform a manual tune by infusing a standard solution of your analyte. Adjust one parameter at a time, such as capillary voltage, nebulizer pressure, drying gas flow, and temperature, to find the settings that yield the maximum signal intensity for the protonated molecule [M+H]+.[3]
Q3: What are typical starting conditions for LC-MS analysis of Ajmalan alkaloids?
A3: A good starting point for reversed-phase liquid chromatography is a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.05% to 0.1% formic acid.[1] A typical flow rate is 0.2 mL/min.[1]
Q4: How do I determine the optimal collision energy for MS/MS fragmentation?
A4: To optimize collision energy, infuse a standard solution of the target Ajmalan alkaloid and perform an MS/MS experiment where you ramp the collision energy across a range of voltages. Monitor the intensity of the precursor and product ions. The optimal collision energy will be the value that produces the most intense and stable fragment ions, which are crucial for quantification and identification.[10][16]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[9][7][17] To minimize these effects, you can improve your sample preparation and clean-up procedures (e.g., using solid-phase extraction), optimize your chromatographic separation to resolve the analyte from interfering compounds, or use a stable isotope-labeled internal standard to compensate for signal variations.[5][9][8]
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a general procedure for optimizing ESI source parameters using direct infusion.
-
Prepare a standard solution of the target Ajmalan alkaloid (e.g., 1 µg/mL) in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer in positive ESI mode.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Acquire data in full scan mode , monitoring the intensity of the [M+H]+ ion.
-
Sequentially adjust the following parameters , one at a time, to maximize the signal intensity of the [M+H]+ ion:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Record the optimal values for each parameter.
Protocol 2: Optimization of Collision Energy for MRM
This protocol outlines the steps to optimize collision energy for a specific precursor-to-product ion transition in a Multiple Reaction Monitoring (MRM) experiment.
-
Prepare a standard solution of the target Ajmalan alkaloid as described in Protocol 1.
-
Infuse the standard solution into the mass spectrometer.
-
Set up an MS/MS method selecting the [M+H]+ ion of the Ajmalan alkaloid as the precursor ion.
-
Acquire MS/MS spectra while ramping the collision energy over a relevant range (e.g., 5-50 eV).
-
Identify the most abundant and stable fragment ions from the resulting product ion scan.
-
For each desired fragment ion , create an MRM transition (precursor ion -> product ion).
-
For each MRM transition , perform another infusion experiment where you vary the collision energy in smaller increments around the value that initially produced the strongest signal.
-
The optimal collision energy is the value that yields the highest and most stable signal for that specific MRM transition.
Quantitative Data
The following table summarizes typical mass spectrometry parameters for the analysis of several Rauwolfia alkaloids, including Ajmalan-type alkaloids. These values can be used as a starting point for method development.
| Alkaloid | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ajmaline | 327.2 | 146.1 | 182.1 |
| Ajmalicine | 353.2 | 144.1 | 225.1 |
| Reserpine | 609.3 | 195.1 | 397.2 |
| Serpentine | 349.1 | 275.1 | 319.1 |
| Yohimbine | 355.2 | 144.1 | 211.1 |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of Ajmalan alkaloids.
Caption: Troubleshooting logic for low or no signal in Ajmalan alkaloid MS analysis.
References
- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. core.ac.uk [core.ac.uk]
- 8. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistryjournal.in [chemistryjournal.in]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stepwise Collision Energy-Resolved Tandem Mass Spectrometric Experiments for the Improved Identification of Citrullinated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ajmalan-17(S),21alpha-diol Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajmalan-17(S),21alpha-diol. The information herein is intended to assist in the identification and characterization of potential degradation products encountered during stability studies and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the known metabolic and degradation pathways of structurally similar ajmalan-type alkaloids, such as ajmaline. The primary sites susceptible to degradation are the functional groups and the indole nucleus.
Potential degradation pathways for this compound may include:
-
Oxidation: The tertiary amine and the hydroxyl groups at positions C-17 and C-21 are susceptible to oxidation. This can lead to the formation of N-oxides and ketones or aldehydes, respectively. The indole ring itself is also prone to oxidative degradation.
-
Hydrolysis: While the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, degradation can be influenced by pH, especially under forced acidic or basic conditions.
-
Photolysis: Indole alkaloids are often sensitive to light.[1] Exposure to UV or visible light may induce photolytic degradation, leading to complex reaction mixtures.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule, potentially through various rearrangement and fragmentation pathways.
Q2: What are the common analytical techniques for identifying degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the parent drug from its degradation products. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) are commonly employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[2][3][4] By providing molecular weight and fragmentation data, LC-MS facilitates the elucidation of the structures of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively confirm the structure of isolated degradation products.
Q3: How can I develop a stability-indicating HPLC method for this compound?
Developing a stability-indicating method involves demonstrating that the analytical procedure can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and that the peaks of the degradation products are well-resolved from the API peak and from each other.
Key Steps:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Systematically optimize chromatographic parameters (column, mobile phase composition, pH, flow rate, and detector wavelength) to achieve adequate separation of all degradation peaks from the parent drug.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradation products in HPLC. | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. - Reduce the injection volume or sample concentration. |
| Co-elution of degradation products with the parent peak. | - Insufficient chromatographic resolution. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or the type of organic solvent). - Change the column to one with a different selectivity (e.g., a phenyl or cyano column). - Optimize the gradient elution profile. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Difficulty in identifying degradation products by LC-MS. | - Low concentration of the degradant. - Ion suppression effects. - Unsuitable ionization mode. | - Concentrate the sample containing the degradation product. - Optimize the sample preparation to remove interfering matrix components. - Analyze the sample in both positive and negative ionization modes. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 60-80°C) for a specified period. Also, reflux a solution of the drug.
-
Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Note: The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more retained compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around 220-300 nm based on the UV absorbance of the indole chromophore.
-
Injection Volume: 10-20 µL
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve a resolution of >1.5 between all peaks.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Troubleshooting logic for common HPLC issues in degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Ajmalan-17(S),21alpha-diol
Disclaimer: The synthesis of "Ajmalan-17(S),21alpha-diol" is not extensively documented in publicly available literature. Therefore, this guide provides general troubleshooting advice and a hypothetical experimental workflow based on established principles for the synthesis of structurally related ajmalan and complex indole alkaloids. Researchers should adapt these recommendations to their specific synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of ajmalan-type alkaloids like this compound?
A1: The main challenges include the construction of the complex and sterically congested pentacyclic core, controlling the stereochemistry at multiple chiral centers, and the strategic introduction and manipulation of sensitive functional groups. The synthesis of related alkaloids often involves multi-step sequences that can be low-yielding, requiring careful optimization of each step.
Q2: How can I improve the yield of the key cyclization steps to form the ajmalan core?
A2: Optimizing cyclization reactions often involves screening a variety of catalysts, solvents, and temperatures. For instance, in related syntheses, transition metal-catalyzed reactions have been shown to be effective. Careful control of substrate concentration to favor intramolecular over intermolecular reactions is also crucial. The choice of protecting groups on reactive functionalities can significantly influence the outcome of the cyclization.
Q3: What are common side reactions observed during the functionalization of the ajmalan skeleton?
A3: Common side reactions can include over-oxidation, epimerization at stereogenic centers, and undesired rearrangements of the alkaloid core under acidic or basic conditions. The specific side reactions will depend on the reagents and reaction conditions used. It is essential to perform careful reaction monitoring (e.g., by TLC or LC-MS) to identify the formation of byproducts.
Q4: Are there any recommended purification strategies for polar alkaloids like this compound?
A4: Purification of polar alkaloids can be challenging due to their high polarity and potential for tailing on normal-phase silica gel. Reverse-phase chromatography (e.g., C18 silica) is often a more suitable alternative. Ion-exchange chromatography can also be a powerful technique for separating basic alkaloids from neutral or acidic impurities.[1][2] In some cases, crystallization of the final compound or an intermediate salt can be an effective purification method.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product in a key step | - Incorrect reaction conditions (temperature, time, atmosphere)- Inactive or degraded reagents/catalysts- Presence of impurities in the starting material- Unsuitable solvent | - Re-optimize reaction conditions systematically (e.g., using a design of experiments approach).- Verify the quality and activity of all reagents and catalysts.- Purify starting materials meticulously.- Screen a range of solvents with different polarities and properties. |
| Formation of multiple, difficult-to-separate byproducts | - Lack of stereocontrol in the reaction- Competing side reactions- Decomposition of the product under the reaction or workup conditions | - Employ chiral catalysts or auxiliaries to enhance stereoselectivity.- Modify the substrate to favor the desired reaction pathway (e.g., through the use of protecting groups).- Adjust the workup procedure to be milder (e.g., use of buffered aqueous solutions, lower temperatures).- Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
| Poor recovery of the product during extraction | - The product is partially soluble in the aqueous phase, especially if it is a salt.- The product is sensitive to the pH of the aqueous phase. | - Perform multiple extractions with the organic solvent.- Adjust the pH of theaqueous layer to ensure the alkaloid is in its free-base form for extraction into an organic solvent.- Use a continuous liquid-liquid extractor for compounds with poor partition coefficients. |
| Product degradation on silica gel during column chromatography | - The compound is acid-sensitive and degrades on the acidic silica surface.- The compound is unstable and decomposes upon prolonged contact with the stationary phase. | - Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent).- Use an alternative stationary phase such as alumina (basic or neutral) or reverse-phase silica.- Employ faster purification techniques like flash chromatography and avoid prolonged exposure of the compound to the column. |
Data Summary
No specific quantitative data for the synthesis of "this compound" is available in the reviewed literature. Researchers are encouraged to use the following template to summarize their experimental results.
| Step | Reaction | Starting Material (mmol) | Product (mmol) | Yield (%) | Purity (e.g., by HPLC, NMR) |
| 1 | e.g., Pictet-Spengler Reaction | ||||
| 2 | e.g., Dieckmann Condensation | ||||
| 3 | e.g., Reduction | ||||
| 4 | e.g., Hydroxylation |
Experimental Protocols
Below is a hypothetical and generalized experimental workflow for the synthesis of a complex ajmalan alkaloid, which may serve as a conceptual guide for the synthesis of this compound.
Hypothetical Experimental Workflow: Synthesis of an Ajmalan Core
-
Step 1: Asymmetric Pictet-Spengler Reaction
-
Tryptamine derivative and a chiral aldehyde are condensed in the presence of a suitable acid catalyst (e.g., trifluoroacetic acid) in an inert solvent like dichloromethane at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
-
Step 2: N-Alkylation and Cyclization Precursor Formation
-
The product from Step 1 is N-alkylated using a suitable electrophile (e.g., an omega-halo-ester) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like acetonitrile. The reaction is heated to reflux and monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
-
-
Step 3: Intramolecular Cyclization to form the Pentacyclic Core
-
The cyclization precursor from Step 2 is subjected to intramolecular cyclization. This could be a Dieckmann condensation for ester-containing precursors, followed by decarboxylation. The reaction is typically carried out in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous, high-boiling solvent like toluene or xylene under an inert atmosphere. The reaction mixture is heated and monitored by TLC. The reaction is carefully quenched with acid, and the product is extracted. Purification is performed by column chromatography.
-
-
Step 4: Stereoselective Reduction and Hydroxylation
-
The ketone functionality in the newly formed ring is stereoselectively reduced using a bulky reducing agent (e.g., L-selectride) at low temperatures to control the stereochemistry of the resulting alcohol. Subsequently, the second hydroxyl group is introduced at the C21 position. This might involve an enolate formation followed by reaction with an electrophilic oxygen source (e.g., a peroxide or MoOPH). The reaction conditions need to be carefully optimized to achieve the desired alpha-stereochemistry. The final product is purified using reverse-phase HPLC.
-
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Ajmalan-17(S),21alpha-diol (Ajmaline) Sample Preparation for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sample preparation of Ajmalan-17(S),21alpha-diol, commonly known as Ajmaline, for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a monoterpenoid indole alkaloid, more commonly known as Ajmaline.[1] It is a class Ia antiarrhythmic agent that primarily functions by blocking sodium channels.[1]
Q2: What are the primary bioassays in which Ajmaline is used?
A2: Ajmaline is widely used in electrophysiological studies to investigate its effects on cardiac ion channels, particularly sodium channels (Nav1.5).[1] It is also utilized in cellular assays to study arrhythmias and in diagnostic procedures for Brugada syndrome.[2][3]
Q3: What is the mechanism of action of Ajmaline?
A3: Ajmaline's primary mechanism of action is the blockade of voltage-gated sodium channels in a use-dependent manner.[1] This action reduces the maximum upstroke velocity of the cardiac action potential, thereby slowing conduction. It can also affect other cardiac ion channels, including potassium channels.
Q4: What are the recommended solvents for preparing Ajmaline stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Ajmaline for in vitro studies.[2][4][5] Other solvents such as Dimethylformamide (DMF) and Ethanol can also be used, although the maximum achievable concentration may be lower.[4] For some applications, it can be dissolved in phosphate-buffered saline (PBS).[4][6]
Q5: How should Ajmaline stock solutions be stored?
A5: Ajmaline stock solutions should be stored at low temperatures to ensure stability. For long-term storage (up to a year or more), it is recommended to store aliquots at -80°C. For shorter-term storage (up to a few weeks or months), -20°C is suitable.[4][7] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Issue 1: Ajmaline is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of Ajmaline in that specific solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are within the recommended concentration range.
-
If using DMSO, sonication can aid in dissolution.[2]
-
For aqueous solutions, the solubility is significantly lower. Consider preparing a high-concentration stock in DMSO first and then diluting it into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your bioassay.
-
Issue 2: I am observing precipitation of Ajmaline in my cell culture medium.
-
Possible Cause: "Salting out" or precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Solution:
-
Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps with the aqueous buffer.
-
Ensure vigorous mixing or vortexing immediately after adding the Ajmaline stock to the medium.
-
Maintain the final DMSO concentration in your assay as low as possible (typically ≤ 0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
Issue 3: I am seeing unexpected or inconsistent results in my bioassay.
-
Possible Cause 1: Degradation of the Ajmaline stock solution.
-
Solution 1:
-
Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh stock solutions if there is any doubt about the stability of the existing stock.
-
-
Possible Cause 2: Interference of the solvent with the bioassay.
-
Solution 2:
-
Run a vehicle control (assay medium with the same final concentration of the solvent, e.g., DMSO) to determine if the solvent itself is affecting the assay results.
-
If solvent effects are observed, try to lower the final solvent concentration in your assay.
-
-
Possible Cause 3: The concentration of Ajmaline used is outside the effective range for the specific bioassay.
-
Solution 3:
-
Conduct a dose-response experiment to determine the optimal concentration range for your specific cell type and endpoint. Published IC50 values can serve as a starting point.
-
Data Presentation
Table 1: Solubility of Ajmaline in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 40 - 65 | 122.54 - 199.12 |
| DMF | 25 | 76.58 |
| Ethanol | 10 | 30.63 |
| PBS (pH 7.2) | 0.25 | 0.77 |
Data compiled from multiple sources.[2][4][5]
Table 2: Recommended Storage Conditions for Ajmaline Solutions
| Storage Temperature | Duration |
| -80°C | Up to 1-2 years |
| -20°C | Up to 1-3 months |
General recommendations based on available data.[2][4][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ajmaline Stock Solution in DMSO
-
Materials:
-
Ajmaline (this compound) powder (Molecular Weight: 326.43 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out a precise amount of Ajmaline powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.26 mg of Ajmaline.
-
Transfer the weighed Ajmaline powder into a sterile vial.
-
Add the calculated volume of DMSO to the vial. For 3.26 mg of Ajmaline, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for a Cellular Bioassay
-
Materials:
-
10 mM Ajmaline stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile pipette tips and pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM Ajmaline stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of medium).
-
Ensure that the final concentration of DMSO in the assay is below the tolerance level of your cells (typically ≤ 0.5%). Calculate the final DMSO concentration for each working solution.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Ajmaline being tested.
-
Use the freshly prepared working solutions immediately for your bioassay.
-
Mandatory Visualizations
Caption: Workflow for Ajmaline sample preparation.
Caption: Ajmaline's mechanism of action.
References
- 1. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 2. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 3. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Matrix Effects in Ajmalan-17(S),21alpha-diol LC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to mitigate matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Ajmalan-17(S),21alpha-diol.
I. Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the LC-MS analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] These effects can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3][4]
2. What are the common sources of matrix effects in this analysis?
For bioanalytical samples like plasma, serum, or tissue homogenates, common sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
Salts and Buffers: Non-volatile salts can crystallize in the ion source, reducing ionization efficiency.
-
Endogenous Metabolites: Other small molecules in the biological matrix can compete with this compound for ionization.
-
Formulation Excipients: In drug product analysis, polymers and detergents can suppress the analyte signal.
-
Column Bleed: Hydrolysis products from the LC column stationary phase can also act as interfering compounds.[6]
3. How can I visually identify the presence of matrix effects in my chromatogram?
A post-column infusion experiment is a common method to visualize matrix effects.[4][7] In this technique, a constant flow of this compound standard solution is infused into the LC eluent after the analytical column but before the MS detector. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[4]
4. What is the most effective way to minimize matrix effects for this compound?
The most effective strategies involve a combination of approaches:
-
Optimized Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simpler methods like Protein Precipitation (PPT).[8][9]
-
Chromatographic Separation: Adjusting the LC method to chromatographically separate this compound from matrix components is crucial.[4][10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][11]
5. When should I use an internal standard, and which type is best?
An internal standard (IS) should be used in virtually all quantitative LC-MS analyses to correct for variability in sample preparation, injection volume, and instrument response. The best choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[12] This ensures it has nearly identical chromatographic behavior and ionization efficiency, allowing it to accurately correct for matrix effects.[11][13] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape & Reproducibility | 1. Matrix overload on the analytical column. 2. Co-elution with interfering compounds. 3. Analyte instability in the matrix. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize the chromatographic gradient to better resolve the analyte peak. 3. Evaluate analyte stability; consider adding stabilizers or antioxidants. |
| Significant Ion Suppression or Enhancement | 1. Insufficient removal of phospholipids or salts. 2. High concentration of co-eluting matrix components. 3. Inappropriate ionization source conditions. | 1. Switch from Protein Precipitation to a more rigorous cleanup like SPE or phospholipid removal plates.[5] 2. Dilute the sample if sensitivity allows.[4][14] 3. Optimize gas flows, temperatures, and source voltages. Consider switching to APCI, which can be less prone to matrix effects than ESI.[1] |
| High Background Noise | 1. Contamination from solvents, vials, or collection tubes. 2. Build-up of non-volatile matrix components in the ion source. | 1. Use high-purity LC-MS grade solvents and test for contaminants. 2. Perform routine cleaning and maintenance of the mass spectrometer's ion source. |
| Inconsistent Results Between Batches | 1. Variability in the sample matrix between different lots or subjects. 2. Inconsistent sample preparation recovery. | 1. Implement the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize results.[11] 2. Validate the sample preparation method for robustness and ensure consistent execution. |
III. Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This protocol is designed to remove proteins, salts, and phospholipids from plasma samples.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.
-
Loading: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove salts.
-
Wash 2: Pass 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute this compound by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Sample Cleanup
This protocol is effective for extracting moderately polar basic compounds like this compound.
-
Sample Preparation: To 200 µL of plasma, add 50 µL of 1M sodium carbonate buffer to basify the sample (adjust pH > pKa of the analyte).
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Prepare SIL-IS Working Solution: Prepare a working solution of this compound-d3 (or other appropriate label) in acetonitrile at a concentration that yields a robust signal (e.g., 50 ng/mL).
-
Spiking: Before any sample preparation steps (e.g., before adding precipitation solvent or extraction solvent), add a small, precise volume (e.g., 10 µL) of the SIL-IS working solution to every sample, calibrator, and quality control sample.
-
Analysis: Proceed with the sample preparation and LC-MS analysis.
-
Quantification: Calculate the Peak Area Ratio (PAR) of the analyte to the SIL-IS: PAR = (Peak Area of this compound) / (Peak Area of this compound-d3)
-
Calibration: Construct the calibration curve by plotting the PAR against the known concentration of the calibrators. The concentration of unknown samples is determined from this curve. This ratio-based approach effectively corrects for signal variations caused by matrix effects.[12][15]
IV. Quantitative Data Summary
The following data are illustrative examples to demonstrate the effectiveness of different techniques.
Table 1: Comparison of Matrix Effect with Different Sample Preparation Techniques
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) * | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 45 ± 8 | 43 ± 7 |
| Liquid-Liquid Extraction (MTBE) | 85 ± 6 | 88 ± 5 | 75 ± 6 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | 97 ± 3 | 89 ± 4 |
*Matrix Effect (%) is calculated as (Peak area in post-extraction spike) / (Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.
Table 2: Recovery of this compound using various SPE Sorbents
| SPE Sorbent Type | Loading pH | Elution Solvent | Analyte Recovery (%) |
| C18 (Reversed-Phase) | 7.0 | Methanol | 65 ± 9 |
| Mixed-Mode Cation Exchange | 2.5 | 5% NH₄OH in Methanol | 92 ± 4 |
| Polymeric Reversed-Phase | 7.0 | Acetonitrile | 78 ± 7 |
V. Visual Guides
Caption: Workflow for troubleshooting matrix effects in LC-MS.
Caption: Simplified diagram of ion suppression in the ESI source.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Isotope dilution - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Ajmalan-17(S),21alpha-diol Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for Ajmalan-17(S),21alpha-diol and related alkaloids.
Troubleshooting Guides
Purification of this compound can present several challenges, from initial extraction to final polishing steps. This section provides guides for common issues encountered during these processes.
Low Yield of Crude Alkaloid Extract
A primary challenge in natural product isolation is achieving a satisfactory yield of the target compound from the initial plant material.
| Potential Cause | Recommended Solution | Expected Outcome (Example) |
| Incomplete cell lysis and extraction | Increase homogenization/grinding time of plant material. Use a sequence of solvents with varying polarity (e.g., methanol, ethanol, then dichloromethane).[1][2] | Yield increase of 10-25% |
| Inefficient solvent penetration | Pre-moisten the dried plant material with the extraction solvent before bulk extraction. | Improved extraction efficiency |
| Degradation of target alkaloid | Perform extraction at a controlled, lower temperature. Use fresh, high-purity solvents to avoid reactive impurities. | Preservation of alkaloid integrity |
| Incorrect pH during liquid-liquid extraction | Optimize the pH of the aqueous phase to ensure the alkaloid is in its free base form for efficient extraction into an organic solvent.[2] | Higher partitioning into the organic phase |
HPLC Purification Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a critical step for obtaining high-purity this compound. However, various issues can arise during HPLC separation.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak resolution | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent to buffer. Consider a different organic modifier (e.g., acetonitrile vs. methanol). |
| Peak tailing | Secondary interactions between the basic alkaloid and acidic silanols on the silica-based column. | Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Use a base-deactivated column. |
| Variable retention times | Fluctuations in mobile phase composition or column temperature.[3][4] | Ensure proper mobile phase mixing and degassing.[3][5] Use a column oven for stable temperature control.[3] |
| High backpressure | Blockage in the guard column or at the head of the analytical column. | Replace the guard column. Back-flush the analytical column with a weaker solvent. |
| Ghost peaks | Contaminants in the injector, mobile phase, or from the sample itself.[6] | Clean the injection port and loop. Use high-purity solvents and freshly prepared samples. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the isolation of this compound?
A1: this compound is an alkaloid, and the starting material would typically be a plant source known to contain this or similar compounds. The choice of plant part (e.g., roots, leaves) is crucial and should be based on literature reporting the highest concentration of the target alkaloid.[7]
Q2: Which solvent system is best for the initial extraction of this compound?
A2: A common approach for alkaloid extraction is to use a polar solvent like methanol or ethanol, which can extract both the free base and salt forms of alkaloids.[2] Subsequent acid-base liquid-liquid extraction can then be used to separate the alkaloids from neutral and acidic compounds.[2][7]
Q3: How can I remove pigments and other highly polar impurities during purification?
A3: Filtration through a layer of alumina can be effective for removing polar impurities.[8] Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be employed for sample cleanup before HPLC.
Q4: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for alkaloid purification?
A4: HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus eliminating issues like irreversible adsorption of the sample.[9] It is particularly suitable for the separation of alkaloids from complex natural product extracts.[9]
Q5: How should I store purified this compound?
A5: Alkaloids can be sensitive to light, heat, and oxygen. It is advisable to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
General Protocol for Extraction and Preliminary Purification of this compound
-
Extraction:
-
Grind the dried and powdered plant material.
-
Macerate the powder in methanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the liberated free bases with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the total alkaloid fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of increasing polarity, for example, a dichloromethane:methanol system.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Visualizations
References
- 1. Overcoming Obstacles: The Challenges of Accurate Alkaloid Detection in Plant Extracts [greenskybio.com]
- 2. jocpr.com [jocpr.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiarrhythmic Properties of Ajmaline and its Stereoisomer, Ajmalan-17(S),21alpha-diol
An Objective Comparison for Researchers and Drug Development Professionals
In the field of cardiac electrophysiology, the quest for effective and safe antiarrhythmic agents is ongoing. Ajmaline, a well-established Class Ia antiarrhythmic drug, has a long history of clinical use, particularly in the diagnosis of Brugada syndrome. This guide provides a detailed comparison of the known antiarrhythmic activity of Ajmaline against its stereoisomer, Ajmalan-17(S),21alpha-diol. While extensive data exists for Ajmaline, it is crucial to note that no direct experimental data on the antiarrhythmic activity of this compound is currently available in published scientific literature.
This comparison, therefore, focuses on the comprehensive profile of Ajmaline, providing a benchmark against which its stereoisomer could be evaluated in future studies. The subtle difference in stereochemistry at the C17 position (R in Ajmaline versus S in this compound) could theoretically influence its interaction with cardiac ion channels, potentially altering its efficacy and safety profile. However, without experimental validation, this remains speculative.
Quantitative Analysis of Ajmaline's Antiarrhythmic Activity
The following tables summarize key quantitative data regarding the electrophysiological and clinical effects of Ajmaline.
| Parameter | Value | Species/Model | Reference |
| IC50 for Sodium Current (INa) Block | ~23.2 µM | Amphibian skeletal muscle fibres | [1] |
| ~27 µM | Rat ventricular myocytes | [1] | |
| IC50 for Potassium Current (IK) Block | ~9.2 µM | Amphibian skeletal muscle fibres | [1] |
| IC50 for Ito (transient outward current) Block | 216 µM | Whole-cell patch clamp experiments | [2][3] |
| Clinically Relevant Plasma Concentration (unbound) | 1–3 µM | Human | [1] |
| Intravenous Diagnostic Dose (Brugada Syndrome) | 1 mg/kg (up to a maximum of 100mg) | Human | [4][5][6] |
| Therapeutic Dose (Arrhythmia Suppression) | 0.125-2 mg/kg (intravenous) | Rat (coronary artery occlusion model) | [7] |
Mechanism of Action: Ajmaline
Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. As a Class Ia antiarrhythmic agent, it also prolongs the action potential duration and the effective refractory period.[8]
While its principal target is the sodium channel, Ajmaline also affects other ion channels, including potassium and calcium channels, which contributes to its overall electrophysiological profile.[2][3]
Below is a diagram illustrating the signaling pathway of Ajmaline's action on a cardiomyocyte.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the antiarrhythmic activity of Ajmaline.
In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To determine the effect of the compound on specific ion channels.
-
Cell Lines: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells stably expressing the desired human cardiac ion channel (e.g., Nav1.5, Kv1.5, Kv4.3). Alternatively, isolated primary cardiomyocytes from animal models (e.g., rat, guinea pig) can be used.
-
Methodology:
-
Cells are cultured and prepared for whole-cell patch-clamp recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage protocols are applied to elicit specific ion currents (e.g., sodium, potassium currents).
-
Baseline currents are recorded.
-
The compound (Ajmaline) is perfused at various concentrations.
-
The effect of the compound on the ion current (e.g., reduction in peak current) is measured.
-
Dose-response curves are generated to calculate IC50 values.[2][3]
-
Animal Models of Arrhythmia
-
Objective: To assess the in vivo efficacy of the compound in suppressing arrhythmias.
-
Animal Model: Commonly used models include rats, rabbits, or dogs. Arrhythmias can be induced by various methods such as coronary artery ligation (to mimic ischemia-induced arrhythmias), programmed electrical stimulation, or pharmacological agents.[7][9][10]
-
Methodology:
-
Animals are anesthetized and instrumented for electrocardiogram (ECG) and hemodynamic monitoring.
-
Arrhythmia is induced.
-
The compound is administered intravenously at different doses.
-
The frequency and duration of arrhythmic events are quantified before and after drug administration.
-
Effects on ECG parameters (e.g., PR interval, QRS duration, QT interval) are measured.
-
Clinical Diagnostic Protocol (Ajmaline Challenge Test)
-
Objective: To unmask the characteristic ECG pattern of Brugada Syndrome.
-
Patient Population: Patients with suspected Brugada Syndrome.
-
Methodology:
-
The test is performed in a setting with full resuscitation capabilities.[4][5][11]
-
A baseline 12-lead ECG is recorded.
-
Ajmaline is administered intravenously, typically at a dose of 1 mg/kg over 5-10 minutes.[4][5][6][12]
-
Continuous ECG monitoring is performed throughout the infusion and for a period afterward.
-
The test is considered positive if the characteristic coved-type ST-segment elevation appears in the right precordial leads (V1-V3).
-
The infusion is stopped if the test is positive, QRS duration widens by ≥30%, or significant ventricular arrhythmias occur.[4][5][13]
-
The following diagram illustrates a typical workflow for an Ajmaline challenge test.
Conclusion
Ajmaline is a well-characterized antiarrhythmic agent with a clear mechanism of action primarily involving the blockade of cardiac sodium channels. Extensive quantitative data from preclinical and clinical studies define its potency and therapeutic window. In stark contrast, there is a significant knowledge gap regarding the antiarrhythmic properties of its stereoisomer, this compound.
For researchers and drug development professionals, this guide underscores the importance of empirical data in evaluating potential therapeutic agents. While the structural similarity between Ajmaline and this compound is high, their pharmacological activities cannot be assumed to be identical. Future research, employing the types of experimental protocols outlined here, is necessary to determine if this compound possesses any clinically relevant antiarrhythmic activity and to characterize its unique electrophysiological profile.
References
- 1. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 7. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 9. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models to Study Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 12. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 13. bhrs.com [bhrs.com]
Comparative Guide to Analytical Methods for Ajmalan-17(S),21alpha-diol and Related Alkaloids
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a critical step. While specific validated methods for "Ajmalan-17(S),21alpha-diol" are not widely published, this guide provides a comparison of common, high-performance analytical techniques that are routinely adapted for the analysis of complex alkaloids like Ajmalan and its derivatives. The comparison is based on methodologies developed for similarly complex molecules in biological matrices.
The two most prevalent methods for such analyses are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods, which are critical for selecting the appropriate analytical strategy.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV light absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; depends on chromatographic resolution. | High; distinguishes compounds with the same retention time but different mass. |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range.[1] | pg/mL to ng/mL range.[2] |
| Linearity Range | Typically 2-3 orders of magnitude. | Can exceed 4-5 orders of magnitude.[3][4] |
| Inter-day Precision (%RSD) | < 15% | < 10%[2][3] |
| Inter-day Accuracy (%) | 85-115% | 90-110%[2][3] |
| Matrix Effect | Less susceptible but can be affected by co-eluting impurities. | Highly susceptible to ion suppression or enhancement. |
| Cost & Complexity | Lower initial cost, simpler operation. | Higher initial cost, requires specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS, which would be the recommended approach for achieving high sensitivity and selectivity for a compound like this compound in a biological matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating analytes from complex matrices like plasma or urine.
-
Objective: To extract the analyte of interest from the biological matrix and remove interfering substances.
-
Procedure:
-
Pipette 500 µL of plasma sample into a clean polypropylene tube.
-
Add an appropriate volume of an internal standard solution.
-
Add 3 mL of an organic extraction solvent (e.g., a 7:1 mixture of ethyl acetate and acetonitrile).[2]
-
Vortex the tube for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
This protocol outlines typical conditions for separating and detecting the analyte.
-
Objective: To achieve chromatographic separation of the analyte from other components and to quantify it with high sensitivity and specificity.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used for alkaloid analysis.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[3]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][3]
-
Injection Volume: 10 µL.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is generally used, operated in positive ion mode for alkaloids.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.
-
Visualizing the Analytical Workflow
The following diagram illustrates a standard workflow for the quantitative analysis of a target compound in a biological sample using LC-MS/MS.
Caption: General workflow for quantitative analysis via LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Unraveling the Therapeutic Potential of Ajmalan Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate structure-activity relationships of alkaloid compounds is paramount for designing novel therapeutics. This guide offers a comparative analysis of Ajmalan-17(S),21alpha-diol and its analogs, focusing on their antiarrhythmic properties and interactions with cardiac ion channels. Due to a scarcity of publicly available data on this compound, this report broadens its scope to include the well-characterized parent compound, ajmaline, and its derivatives, providing a foundational understanding of this class of molecules.
The primary mode of action for ajmaline and its related compounds is the blockade of voltage-gated sodium channels in cardiomyocytes. This interaction slows the influx of sodium ions during phase 0 of the cardiac action potential, resulting in a decreased rate of depolarization and a slowing of conduction velocity throughout the heart. Furthermore, many of these compounds also exhibit effects on potassium and calcium channels, contributing to a prolongation of the action potential duration and an increase in the effective refractory period. These combined effects help to suppress and prevent various types of cardiac arrhythmias.
Comparative Biological Activity of Ajmaline Analogs
The following table summarizes quantitative data on the biological activity of ajmaline and its derivatives against key cardiac ion channels. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Ion Channel | IC50 (µM) | Effect |
| Ajmaline | Transient outward potassium current (Ito) | 216 | Inhibition |
| Flecainide | Transient outward potassium current (Ito) | 15.2 | Inhibition |
| N-propylajmaline (NPA) | Not specified | More effective than ajmaline | Prolongation of functional refractory period |
| Di-monochloracetylajmaline (DCAA) | Not specified | Similar to ajmaline | Prolongation of functional refractory period |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following section outlines a generalized experimental protocol for assessing the activity of ajmalan derivatives on cardiac ion channels.
Electrophysiological Analysis of Ajmalan Derivatives using Whole-Cell Patch Clamp
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds on specific cardiac ion currents, such as the transient outward potassium current (Ito).
1. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from suitable animal models (e.g., adult rats or guinea pigs).
-
Cells are stored in a physiological solution at room temperature for use within 8-12 hours.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution appropriate for the ion channel under investigation.
-
The external solution is a physiological saline solution.
-
Specific voltage protocols are applied to isolate the ion current of interest. For example, to record Ito, cells are held at a depolarized potential to inactivate sodium channels before applying a test pulse.
3. Data Analysis:
-
The peak current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizing the Mechanism of Action
To provide a clear visual representation of the interaction between ajmalan derivatives and their molecular targets, the following diagram illustrates the signaling pathway.
A Comparative Guide to the Quantification of Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The choice of analytical method is critical and depends on the specific requirements of the study, such as desired sensitivity, sample throughput, and available resources. The following table summarizes the key quantitative performance parameters for LC-MS/MS and a hypothetical competitive ELISA for the analysis of Ajmalan-17(S),21alpha-diol.
| Parameter | LC-MS/MS | Competitive ELISA |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% CV) | < 10% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on antibody cross-reactivity) |
| Sample Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Development Time | Short to Moderate | Long |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a competitive ELISA are provided below. These protocols are based on established methods for related alkaloids and should be optimized for the specific laboratory conditions and sample matrix.[3][4][5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimize cone voltage and collision energy for each transition.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay provides a high-throughput method for screening a large number of samples. The development of a specific antibody to this compound is a prerequisite.
1. Reagent Preparation
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., BSA). Dilute to an optimal concentration (e.g., 1 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Antibody: Dilute the primary antibody against this compound in assay buffer.
-
Enzyme Conjugate: Use a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Standard Curve: Prepare a serial dilution of this compound in the assay buffer.
2. Assay Procedure
-
Coat a 96-well plate with the coating antigen and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add standards, controls, and samples to the wells, followed by the primary antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
Visualizing the Cross-Validation Workflow
A critical step in employing multiple analytical methods is the cross-validation of the data to ensure consistency and reliability.[6] The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and ELISA methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Context
Ajmalan-type alkaloids can exhibit a range of pharmacological activities, often involving interactions with ion channels or receptors. The diagram below depicts a simplified, hypothetical signaling pathway where an ajmalan alkaloid might exert its effects, for instance, by modulating a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway modulated by an ajmalan alkaloid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ajmalan-17(S),21alpha-diol Relative to Other Class Ia Antiarrhythmics: A Comparative Analysis
Disclaimer: As of October 2025, publicly available efficacy data and direct comparative studies for Ajmalan-17(S),21alpha-diol are limited. This guide therefore provides a comparative overview of the broader Class Ia antiarrhythmic agents, including the related compound ajmaline, to offer a relevant framework for researchers, scientists, and drug development professionals. The information on ajmaline should be considered as a proxy, and not directly representative of this compound.
Class Ia antiarrhythmic drugs are characterized by their intermediate-speed blockade of sodium channels, which slows the upstroke of the cardiac action potential and prolongs its duration. This class includes established drugs such as quinidine, procainamide, and disopyramide, as well as ajmaline, which is used in some regions for both therapeutic and diagnostic purposes.
Comparative Efficacy and Electrophysiological Properties
The therapeutic efficacy of Class Ia antiarrhythmics is primarily attributed to their ability to suppress tachyarrhythmias by slowing conduction and increasing the refractory period of cardiac tissue. However, their clinical utility is often tempered by the risk of proarrhythmia and other adverse effects.
| Drug | Primary Mechanism of Action | Efficacy in Atrial Fibrillation | Efficacy in Ventricular Tachycardia | Key Adverse Effects |
| Ajmaline | Moderate sodium channel blockade; also blocks potassium and calcium channels. | Used for acute treatment of recent-onset atrial fibrillation. | Used for acute treatment of sustained monomorphic ventricular tachycardia.[1] | Proarrhythmia, potential for life-threatening ventricular arrhythmias during diagnostic tests.[2] |
| Quinidine | Moderate sodium channel blockade; also blocks potassium channels. | Effective in converting atrial fibrillation to sinus rhythm and preventing recurrence. | Used for suppression of ventricular tachyarrhythmias. | Proarrhythmia (Torsades de Pointes), gastrointestinal intolerance, cinchonism. |
| Procainamide | Moderate sodium channel blockade. | Effective for acute conversion of atrial fibrillation. | A second-line agent for stable monomorphic ventricular tachycardia. | Proarrhythmia, lupus-like syndrome with long-term use, hypotension. |
| Disopyramide | Moderate sodium channel blockade; significant anticholinergic effects. | Used for maintenance of sinus rhythm in patients with atrial fibrillation. | Used in specific settings, such as hypertrophic cardiomyopathy, to reduce outflow tract gradients.[3][4] | Proarrhythmia, significant negative inotropic effects, anticholinergic side effects (dry mouth, urinary retention). |
Experimental Protocols
Clinical Trial Protocol for Ajmaline in Acute Arrhythmia Treatment
A notable study protocol outlines a comparative assessment of intravenous ajmaline against other antiarrhythmics for the acute treatment of specific arrhythmias.[1]
-
Study Design: Open, randomized, parallel-group study.
-
Patient Populations:
-
Recent-onset atrial fibrillation.
-
Sustained monomorphic ventricular tachycardia.
-
-
Comparators:
-
Intravenous flecainide for atrial fibrillation.
-
Intravenous procainamide for ventricular tachycardia.
-
-
Primary Outcome: Efficacy in terminating the arrhythmia.
-
Exclusion Criteria:
-
General: Pregnancy.
-
Atrial Fibrillation: Pre-existing heart disease, secondary atrial fibrillation, significant conduction block (2nd or 3rd degree AV block, bifascicular block), left ventricular ejection fraction <40%, moderate-severe liver failure, hemodynamic compromise.
-
Ventricular Tachycardia: Hemodynamic compromise.[1]
-
Electrophysiological Study of Ajmaline's Effect on HERG Channels
The proarrhythmic potential of ajmaline has been investigated by examining its effects on the human ether-a-go-go-related gene (HERG) potassium channels, which are crucial for cardiac repolarization.
-
Methodology: Whole-cell patch-clamp and double-electrode voltage-clamp techniques.
-
Cell Lines: Human embryonic kidney (HEK) cells and Xenopus oocytes expressing wild-type and mutant HERG channels.
-
Key Findings:
-
Ajmaline blocks HERG currents with an IC50 of 1.0 µmol/L in HEK cells.
-
The block is fast in onset and reversible.
-
The inhibitory effect is abolished in mutant channels lacking specific aromatic residues in the S6 domain (Y652A and F656A).
-
Ajmaline exhibits positive frequency dependence, blocking open channels more effectively.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Class Ia Antiarrhythmics
The primary mechanism of Class Ia antiarrhythmics involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the rate of depolarization during phase 0 of the cardiac action potential. Additionally, many drugs in this class also affect potassium channels, leading to a prolongation of the action potential duration.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disopyramide Revisited for Treatment of Symptomatic Obstructive Hypertrophic Cardiomyopathy: Efficacy and Safety in Patients Treated for at Least 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disopyramide Revisited for Treatment of Symptomatic Obstructive Hypertrophic Cardiomyopathy: Efficacy and Safety in Patients Treated for at Least 5 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacological Profile of Ajmalan Alkaloids: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo validated pharmacological effects of ajmalan-type alkaloids, with a focus on cardiovascular and neuropharmacological properties.
Introduction
While specific in vivo data for "Ajmalan-17(S),21alpha-diol" is not currently available in peer-reviewed literature, this guide provides a comparative overview of the well-characterized parent compound, ajmaline, and its derivatives. Ajmaline is a Class Ia antiarrhythmic agent, and its pharmacological profile, along with that of related compounds, offers valuable insights into the potential therapeutic applications of this class of indole alkaloids. This guide will objectively compare the performance of these compounds with other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Cardiovascular Effects: Antiarrhythmic Properties
Ajmaline and its derivatives are primarily recognized for their potent antiarrhythmic effects, which are attributed to their ability to block fast sodium channels in the heart.[1] This action leads to a depression of intraventricular conduction, making these compounds particularly effective in treating re-entrant ventricular arrhythmias.[2]
Comparative Data on Antiarrhythmic Efficacy
The following table summarizes the comparative efficacy of ajmaline and its derivatives in in vivo and ex vivo models of cardiac arrhythmia.
| Compound | Model | Key Findings | Reference |
| Ajmaline | Anesthetized and conscious dogs | Significantly depressed intraventricular conduction with no significant effect on AV nodal conduction. Abolished ventricular arrhythmias secondary to acute ischemia. | [2] |
| Aconitine-induced arrhythmia in rats | Demonstrated efficacy in inhibiting extrasystoles, ventricular tachycardia, and ventricular flutter. | [3] | |
| N-propylajmaline (NPA) | Aconitine-induced arrhythmia in rats | Significantly more effective than ajmaline in inhibiting extrasystoles, ventricular tachycardia, and ventricular flutter. | [3] |
| di-monochloracetylajmaline (DCAA) | Aconitine-induced arrhythmia in rats | Showed slightly less activity than ajmaline. | [3] |
Experimental Protocol: Aconitine-Induced Arrhythmia in Rats
This protocol is a standard in vivo model for evaluating the efficacy of antiarrhythmic drugs.
-
Animal Model: Male Wistar rats.
-
Anesthesia: Urethane or a similar anesthetic.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce cardiac arrhythmias, including extrasystoles, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: The test compounds (ajmaline, NPA, DCAA) are administered intravenously prior to or during the aconitine infusion.
-
Data Acquisition: A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
-
Endpoint: The primary endpoints are the dose of aconitine required to induce specific arrhythmias and the ability of the test compound to prevent or terminate these arrhythmias.
Signaling Pathway: Ajmaline's Mechanism of Action
The primary mechanism of action for ajmaline and its derivatives involves the blockade of voltage-gated sodium channels (SCNA) in cardiomyocytes.
Caption: Mechanism of ajmaline's antiarrhythmic effect.
Neuropharmacological Effects
While cardiovascular effects are the most documented, some alkaloids from plants containing ajmalan-type compounds have shown central nervous system (CNS) activity. It is important to note that these studies often use crude extracts or other alkaloid fractions, and not isolated ajmaline or its direct derivatives.
Comparative Data on CNS Depressant Activity
The following table summarizes the findings from studies investigating the neuropharmacological effects of plant extracts containing various alkaloids.
| Plant Extract | Animal Model | Test | Key Findings | Reference |
| Alpinia nigra | Mice | Hole cross, open field, thiopental-induced sleeping time | Dose-dependent suppression of motor and exploratory activity. Increased sleeping duration and reduced onset of sleep. | [4] |
| Gomphandra tetrandra | Mice | Hole board test | Significant reduction in the number of head dips, indicating a CNS depressant effect. | [5] |
Experimental Protocol: Open Field Test
The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents.
-
Apparatus: A square arena with walls, typically marked with a grid on the floor.
-
Animal Model: Mice.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include the number of lines crossed (locomotor activity) and time spent in the center versus the periphery (anxiety-related behavior).
-
-
Drug Administration: The test extract is administered intraperitoneally or orally prior to the test.
-
Data Analysis: The recorded parameters are compared between the control and treated groups.
Experimental Workflow: In Vivo Neuropharmacological Screening
The following diagram illustrates a typical workflow for screening plant extracts for neuropharmacological activity.
Caption: Workflow for in vivo neuropharmacological screening.
While the specific compound "this compound" remains uncharacterized in publicly available in vivo studies, the broader family of ajmalan alkaloids, particularly ajmaline and its synthetic derivatives, present a compelling profile for cardiovascular applications. Their well-documented antiarrhythmic properties, stemming from sodium channel blockade, have been validated in multiple animal models. Furthermore, the presence of neuropharmacological activity in plant extracts containing related alkaloids suggests that this chemical class may have a wider range of biological effects worthy of further investigation. Researchers and drug development professionals are encouraged to use the data and protocols presented in this guide as a foundation for exploring the therapeutic potential of novel ajmalan-type compounds. Future studies are warranted to isolate and characterize the in vivo effects of "this compound" to determine its specific pharmacological profile and therapeutic utility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of ajmaline and its therapeutically used derivatives N-propylajmaline and di-monochloracetylajmaline on the functional refractory period and contractility of guinea pig atrium and aconitine arrhythmia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of in vivo neuropharmacological effect of Alpinia nigra leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Ajmalan Alkaloids: Ajmaline, Corynanthine, and Reserpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of three prominent Ajmalan alkaloids: Ajmaline, Corynanthine, and Reserpine. These compounds, primarily isolated from plants of the Rauwolfia genus, exhibit a range of pharmacological activities. This document summarizes their key bioactivities, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes their mechanisms of action through signaling pathway and workflow diagrams.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the available quantitative data for the bioactivities of Ajmaline, Corynanthine, and Reserpine. It is important to note that direct comparative studies for all activities are limited; therefore, data has been compiled from various sources.
Table 1: Comparative Cardiovascular Bioactivity
| Alkaloid | Primary Cardiovascular Effect | Mechanism of Action | Target(s) | Potency (IC50/Ki) | Reference(s) |
| Ajmaline | Antiarrhythmic (Class Ia) | Blocks voltage-gated sodium channels, prolongs action potential duration. | Cardiac Na⁺ channels (Nav1.5), K⁺ channels (hERG, Kv1.5, Kv4.3), L-type Ca²⁺ channels | IC50 (INa): 27.8 µM (at -75 mV), 47.2 µM (at -120 mV); IC50 (Ito): 25.9 µM; IC50 (ICa-L): 70.8 µM | [1][2] |
| Corynanthine | Antihypertensive | α1-adrenergic receptor antagonist, leading to vasodilation. | α1-adrenoceptors | ~10-fold more potent at α1 vs. α2-adrenoceptors | [3] |
| Reserpine | Antihypertensive | Irreversibly blocks the vesicular monoamine transporter (VMAT), leading to depletion of catecholamines. | VMAT-2 | - | [4] |
Table 2: Comparative Cytotoxic Bioactivity
| Alkaloid | Cell Line | Assay | IC50 | Reference(s) |
| Ajmaline (Bisindole derivatives) | KB, PC-3, MCF7, A549, etc. | Not specified | 0.3-8.3 μM | [5] |
| Reserpine | Drug-resistant cancer cell lines (e.g., KB-ChR-8-5) | MTT Assay | Cytotoxic at 15, 25, and 35 µM | [6][7] |
| Reserpine | MSH2-proficient cells | Cell Viability Assay | 38 µM | [8] |
| Reserpine | MSH2-deficient cells | Cell Viability Assay | 115 µM | [8] |
Table 3: Comparative Anti-inflammatory Bioactivity
| Alkaloid | In Vivo/In Vitro Model | Effect | Reference(s) |
| Rauwolfia densiflora leaf extract (containing Sarpagan indole alkaloids) | COX Assay (in vitro) | IC50: 155.38 µg/mL | [9][10] |
| Rauwolfia serpentina extracts | General studies | Demonstrates anti-inflammatory properties | [4][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the bioactivity analysis are provided below.
Cardiovascular Activity Assessment: Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the examination of cardiac contractile strength and heart rate in an isolated heart, free from systemic influences.
-
Animal Preparation: A rat is anesthetized, and the heart is rapidly excised.
-
Cannulation: The aorta is cannulated and connected to a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with an oxygenated Krebs-Henseleit solution at a constant pressure. This perfusion maintains the viability of the heart muscle.
-
Drug Administration: Ajmaline, Corynanthine, or Reserpine is introduced into the perfusate at desired concentrations.
-
Data Acquisition: A pressure transducer and electrodes are used to measure parameters such as heart rate, left ventricular developed pressure, and the rate of pressure change (+dP/dt and -dP/dt).
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard drug (e.g., indomethacin), and test groups (receiving different doses of the Ajmalan alkaloid).
-
Drug Administration: The test compounds or vehicle are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated groups to the control group.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Ajmalan alkaloids (Ajmaline, Corynanthine, or Reserpine) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Parameters of Reserpine Analogs That Induce MSH2/MSH6-Dependent Cytotoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. updatepublishing.com [updatepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
A Comparative Guide to the Enantiomeric Separation of Ajmalan-17(S),21alpha-diol and Related Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical factor in their development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of methodologies for the enantiomeric separation of Ajmalan-17(S),21alpha-diol and structurally related indole alkaloids. Due to the limited availability of direct experimental data for this compound, this guide focuses on established methods for analogous compounds, offering a robust starting point for method development.
Introduction to Chiral Separation of Indole Alkaloids
Indole alkaloids, a large and structurally diverse class of natural products, often possess multiple chiral centers, making their enantioselective synthesis and separation a significant challenge. The direct separation of enantiomers is most commonly achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing Chiral Stationary Phases (CSPs). The selection of the appropriate CSP and chromatographic conditions is paramount for achieving successful enantiomeric resolution.
Key Separation Techniques and Chiral Stationary Phases
The most effective and widely used methods for the direct chiral separation of alkaloids involve the use of CSPs.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful due to their broad enantiorecognition capabilities for a wide range of chiral compounds, including alkaloids.[3]
Comparison of Chiral Separation Platforms
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent, and a chiral stationary phase. |
| Advantages | Well-established, versatile with a wide range of available CSPs and mobile phases, robust and reproducible. | Faster separations, lower organic solvent consumption (greener), higher efficiency, and lower backpressure.[4] |
| Disadvantages | Higher consumption of organic solvents, longer run times compared to SFC, and higher backpressure. | Requires specialized instrumentation, and method development can be more complex. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD), protein-based, cyclodextrin-based.[5][6] | Polysaccharide-based CSPs are highly effective and widely used.[4] |
Experimental Protocols: A General Approach
While specific conditions for this compound need to be empirically determined, the following protocols for related indole alkaloids serve as an excellent starting point.
1. Chiral HPLC Method Development
-
Column Screening: Begin by screening a selection of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, ID, IE, and IF, and Chiralcel® OD, OJ, OZ.
-
Mobile Phase Selection:
-
Normal Phase: Typically employs mixtures of a hydrocarbon (e.g., n-hexane, heptane) and an alcohol (e.g., isopropanol, ethanol). An amine additive (e.g., diethylamine, triethylamine) is often necessary to improve peak shape for basic compounds like alkaloids.
-
Reversed Phase: Utilizes mixtures of water or buffer and an organic modifier (e.g., acetonitrile, methanol).
-
Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, sometimes with additives.
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) and selectivity (α).
Example Experimental Conditions for a Related Indole Alkaloid:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
2. Chiral SFC Method Development
-
Column Screening: Similar to HPLC, screen a range of polysaccharide-based CSPs.
-
Mobile Phase Selection: The primary mobile phase is typically supercritical CO2. A polar co-solvent (modifier), such as methanol, ethanol, or isopropanol, is added to modulate retention and selectivity. Basic additives are also commonly used.
-
Optimization: Optimize the percentage of co-solvent, the type of co-solvent, back pressure, and temperature to achieve the desired separation.
Example Experimental Conditions for a Related Indole Alkaloid:
| Parameter | Value |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 230 nm |
Visualizing the Workflow and Comparison
To aid in understanding the process, the following diagrams illustrate the experimental workflow for chiral method development and the logical comparison of separation techniques.
References
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Ajmalan Alkaloids
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of ajmalan-type alkaloids, using ajmaline as a representative compound.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of ajmalan-17(S),21alpha-diol and related ajmalan alkaloids. Due to the limited availability of specific methods for "this compound," this comparison focuses on the closely related and well-studied ajmalan alkaloid, ajmaline. The principles and methodologies discussed herein can be adapted for the analysis of other similar compounds within this class.
This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for the quality control, stability testing, and pharmacokinetic studies of ajmalan alkaloids.
Alternative Analytical Methods: An Overview
Beyond the principal methods of HPLC and HPTLC detailed in this guide, other techniques have been applied to the analysis of alkaloids, though specific validated methods for ajmaline are less commonly reported. These include:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC with UV detection, making it suitable for bioanalytical applications where low concentrations are expected.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be an alternative to HPLC, particularly for charged molecules like alkaloids. It often requires minimal sample preparation and solvent consumption.
While these techniques offer significant advantages, this guide will focus on the more commonly accessible and widely validated HPLC and HPTLC methods.
Performance Comparison
The following table summarizes the key performance parameters of a validated HPLC method for ajmaline and a representative HPTLC method for similar alkaloids. This data is compiled from published analytical validation studies and serves as a comparative benchmark.
| Parameter | HPLC Method for Ajmaline | Representative HPTLC Method for Alkaloids |
| Linearity Range | 10 - 80 µg/mL | 25 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 100.53% | 100.08% |
| Precision (%RSD) | 0.63 - 2.05% | 0.62 - 1.97% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated for ajmaline |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated for ajmaline |
| Specificity | Good separation from interferences | Good separation from other components |
| Robustness | Method is robust to small variations | Method is robust to small variations |
Experimental Protocols
Validated HPLC Method for Ajmaline
This method is adapted from a validated procedure for the quantification of khellin in Ammi visnaga seeds and demonstrates a typical approach for alkaloid analysis.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing ajmaline in a suitable solvent (e.g., methanol) to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: Reverse phase C18 column (5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase: Methanol: Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 247 nm.
-
Run Time: 10 minutes.
3. Data Analysis:
-
Quantification is based on the peak area of ajmaline, correlated with a standard calibration curve.
Representative HPTLC Method for Alkaloids
This protocol is based on a validated HPTLC method for the quantification of khellin and serves as a representative example for the analysis of similar alkaloids like ajmaline.[1]
1. Sample and Standard Preparation:
-
Prepare standard solutions of ajmaline in methanol at various concentrations (e.g., 25, 50, 100, 200, 500, 1000 ng/µL).
-
Prepare the sample solution by dissolving the material in methanol to a known concentration.
2. HPTLC Plate Preparation and Application:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Apply the standard and sample solutions as bands of a defined width using an automated applicator.
3. Chromatographic Development:
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (in appropriate ratios, to be optimized for ajmaline).
-
Develop the plate in a saturated twin-trough chamber to a specified distance.
-
Dry the plate after development.
4. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for ajmaline.
-
Record the peak areas and calculate the concentration of ajmaline in the sample by comparison with the calibration curve.
Visualizing the Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the key steps in both the HPLC and HPTLC methodologies.
References
Benchmarking Ajmaline Against Novel and Classical Sodium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Ajmalan-17(S),21alpha-diol" did not yield specific data regarding its activity as a sodium channel blocker. Consequently, this guide focuses on its parent compound, ajmaline , a well-characterized Class Ia antiarrhythmic agent. The data presented herein for ajmaline should be considered representative of the ajmalan alkaloid class, providing a valuable benchmark against other sodium channel modulators.
Introduction to Sodium Channel Blockade
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Their dysfunction is implicated in a range of pathologies, including epilepsy, chronic pain, and cardiac arrhythmias. Small molecule blockers of these channels are therefore of significant therapeutic interest. These blockers typically exhibit state-dependent binding, with higher affinity for the open or inactivated states of the channel over the resting state. This property allows for the selective targeting of rapidly firing cells, a hallmark of many disease states.
This guide provides a comparative analysis of ajmaline against a selection of both classical and novel sodium channel blockers, focusing on their inhibitory potency against specific channel subtypes.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The following table summarizes the IC50 values for ajmaline and selected comparator compounds against relevant sodium channel subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the expression system and specific voltage protocols used.
| Compound | Class | Target Sodium Channel | IC50 (µM) | Experimental System |
| Ajmaline | Ia | Nav1.5 (rat) | ~27.8[1] | Ventricular cardiomyocytes |
| Nav1.5 (heterologous) | >10 µM (>50% inhibition)[1] | COS-7 cells | ||
| Skeletal Muscle Na+ Channels | 23.2[2] | Amphibian skeletal muscle fibers | ||
| Flecainide | Ic | Nav1.5 | 5.5[3] | HEK293 cells |
| Mexiletine | Ib | Nav1.5 | 47.0[3] | HEK293 cells |
| Ranolazine | Atypical | Nav1.5 (late current) | 6[4] | Not specified |
| Suzetrigine (VX-548) | Novel (Nav1.8 selective) | Nav1.8 | 0.0007 | Recombinant cell lines |
Mechanism of Action: Signaling Pathway of Sodium Channel Blockade
Class I antiarrhythmic drugs, including ajmaline, exert their effects by physically obstructing the pore of the sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This action reduces the excitability of cardiomyocytes and slows the conduction of the electrical impulse through the heart.
Caption: Mechanism of action of a Class I antiarrhythmic drug.
Experimental Protocols
The determination of a compound's inhibitory effect on sodium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell's membrane potential and the direct measurement of ion channel currents.
Generalized Protocol for IC50 Determination of a Sodium Channel Blocker:
-
Cell Culture: A stable cell line expressing the human sodium channel subtype of interest (e.g., HEK293 cells stably expressing Nav1.5) is cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiology Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol: The membrane potential is held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state. A series of depolarizing voltage steps are then applied to elicit sodium currents.
-
Compound Application: The compound of interest is dissolved in the extracellular solution and applied to the cell at increasing concentrations. The effect of each concentration on the peak sodium current is measured.
-
Data Analysis: The peak sodium current at each compound concentration is normalized to the control current (before compound application). A concentration-response curve is then generated, and the IC50 value is calculated by fitting the data to the Hill equation.
Experimental Workflow for Sodium Channel Blocker Screening
The discovery and characterization of novel sodium channel blockers typically follow a multi-stage process, starting with high-throughput screening and progressing to more detailed electrophysiological and in vivo studies.
Caption: A typical workflow for screening sodium channel blockers.
Conclusion
This guide provides a comparative overview of the sodium channel blocking properties of ajmaline in the context of other well-established and novel therapeutic agents. The data highlights the varying potencies and selectivities of these compounds, which in turn dictates their clinical applications. While ajmaline remains a useful tool for diagnosing certain cardiac conditions, the development of novel, subtype-selective sodium channel blockers like suzetrigine represents a promising avenue for the treatment of a variety of neurological and pain disorders with improved side-effect profiles. Further research into the structure-activity relationships of ajmalan-type alkaloids may yet yield novel therapeutic leads.
References
Safety Operating Guide
Safe Disposal of Ajmalan-17(S),21alpha-diol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Ajmalan-17(S),21alpha-diol must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this toxic indole alkaloid, in alignment with federal and local regulations.
This compound, a pharmaceutically active compound, is classified as toxic and requires handling by trained personnel familiar with potent pharmaceutical ingredients.[1] Improper disposal can pose significant risks to human health and the environment. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Key Disposal Principles
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA).[1][2][3] A core principle of this regulation is the "cradle to grave" management of hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[4]
Under no circumstances should waste containing this compound be disposed of down the drain or in regular trash.[5][6] The preferred method for the ultimate destruction of hazardous pharmaceutical waste is incineration at a licensed facility.[1][2][7]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of waste generated from research activities involving this compound.
1. Waste Identification and Segregation:
-
Waste Determination: At the point of generation, all materials contaminated with this compound must be identified as hazardous waste.[4][8]
-
Segregation: This waste must be kept separate from non-hazardous waste. Furthermore, it should be segregated from other incompatible chemical wastes to prevent dangerous reactions.[9] For example, do not mix with strong acids or bases unless part of a specific neutralization procedure.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling waste containing this compound. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat[1]
-
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect unused or expired pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10]
-
The container must be compatible with the chemical and have a tightly sealing lid.[4][8]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container with a screw cap.[6][9]
-
Do not overfill containers; leave at least 10% headspace for expansion.[11]
-
If the solvent is a volatile organic compound (e.g., ethanol, methanol, chloroform), the container must be suitable for flammable liquids.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
4. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[8][10]
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
5. Storage:
-
Store hazardous waste containers in a designated, secure area that is well-ventilated and away from general laboratory traffic.[4]
-
Ensure that incompatible waste types are stored separately.
-
The storage area should have secondary containment to capture any potential leaks or spills.
6. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional procedures for waste pickup requests and documentation.
Quantitative Data Summary
| Waste Type | Container Requirement | Key Disposal Guideline |
| Solid Waste (powder, contaminated labware) | Leak-proof, compatible container with a tight-fitting lid | Label as "Hazardous Waste" and segregate from other wastes. |
| Liquid Waste (solutions) | Shatter-resistant, leak-proof container with a screw cap | Do not overfill. Identify solvent on the label. |
| Sharps Waste (needles, scalpels) | Puncture-resistant sharps container | Also label as "Hazardous Chemical Waste." |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel, minimizes environmental impact, and maintains regulatory compliance. For further guidance, consult your institution's specific hazardous waste management plan.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. mtu.edu [mtu.edu]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Ajmalan-17(S),21alpha-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Ajmalan-17(S),21alpha-diol, a potent active pharmaceutical ingredient. Adherence to these guidelines is essential to ensure personal safety and proper management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a toxic substance and is a moderate to severe irritant to the skin and eyes[1]. Handling should be restricted to trained personnel familiar with potent compound safety protocols[1]. The following personal protective equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | Self-Contained Breathing Apparatus (SCBA) or Full-Face Respirator | NIOSH-approved with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of toxic dust or aerosols. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | ANSI Z87.1 certified. | To protect against splashes and airborne particles, preventing severe eye irritation[1]. |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or neoprene gloves. Check manufacturer's compatibility chart. | To prevent skin contact with the irritant compound[1]. |
| Body Protection | Disposable Chemical-Resistant Coverall or Lab Coat with Disposable Sleeves | Category 3, Type 5/6 certified. | To protect skin and clothing from contamination. |
| Foot Protection | Chemical-Resistant Boots with Toe Protection | Closed-toe, anti-slip soles. | To protect against spills and provide foot safety. |
Operational Plan for Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols. The responsibility for the safe handling of this material lies with the user[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
